molecular formula C13H9BrN2O3 B8386837 N-(2-bromo-5-nitrophenyl)benzamide

N-(2-bromo-5-nitrophenyl)benzamide

Cat. No.: B8386837
M. Wt: 321.13 g/mol
InChI Key: DCSTVCPLZUUSAT-UHFFFAOYSA-N
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Description

N-(2-bromo-5-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C13H9BrN2O3 and its molecular weight is 321.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-5-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-5-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

IUPAC Name

N-(2-bromo-5-nitrophenyl)benzamide

InChI

InChI=1S/C13H9BrN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17)

InChI Key

DCSTVCPLZUUSAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: N-(2-bromo-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 737765-82-1 Document Type: Technical Guide & Synthetic Workflow Version: 2.0 (Scientific Reference Series)

Part 1: Executive Summary

N-(2-bromo-5-nitrophenyl)benzamide is a high-value synthetic intermediate belonging to the class of ortho-halo-N-arylbenzamides. Unlike simple amides, this compound possesses two strategic "chemical handles" that make it a linchpin in the synthesis of fused nitrogen heterocycles:

  • The ortho-Bromine: A highly reactive site for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and intramolecular cyclization (Heck-type reactions).

  • The meta-Nitro Group (relative to Br): An electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (

    
    ) and serves as a latent amine functionality for subsequent annulation reactions.
    

This guide details the synthesis, characterization, and downstream applications of this compound, specifically focusing on its utility in generating phenanthridinones and quinazolinones , which are privileged scaffolds in oncology and kinase inhibitor discovery.

Part 2: Chemical Profile & Properties[1][2][3]

Physicochemical Data
PropertyValueNotes
IUPAC Name N-(2-bromo-5-nitrophenyl)benzamide
Molecular Formula

Molecular Weight 321.13 g/mol
Appearance Pale yellow to off-white solidNitro group confers yellow tint
Solubility DMSO, DMF, hot EtOAcPoor solubility in water/hexane
Melting Point >180 °C (predicted)High crystallinity due to H-bonding
Electronic Character Electron-deficient A-ringActivated for Pd-oxidative addition
Structural Analysis

The molecule features a twisted conformation where the amide bond is typically trans. The ortho-bromine atom exerts steric pressure, forcing the amide carbonyl out of planarity with the aniline ring, which paradoxically aids in certain intramolecular cyclization mechanisms by reducing the entropic penalty of ring closure.

Part 3: Synthetic Protocol (Authoritative)

Objective: Synthesis of N-(2-bromo-5-nitrophenyl)benzamide on a 10 mmol scale.

Reaction Mechanism

The synthesis proceeds via a standard nucleophilic acyl substitution (Schotten-Baumann conditions). The amine nitrogen of 2-bromo-5-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride . The presence of the electron-withdrawing nitro group on the aniline reduces the nucleophilicity of the amine, requiring the use of a non-nucleophilic base (pyridine or triethylamine) and often elevated temperatures or DMAP catalysis.

Step-by-Step Methodology

Reagents:

  • 2-Bromo-5-nitroaniline (2.17 g, 10.0 mmol)

  • Benzoyl chloride (1.55 g, 11.0 mmol, 1.1 equiv)

  • Pyridine (anhydrous, 20 mL) or

    
     (2 equiv) in DCM
    
  • DMAP (4-Dimethylaminopyridine) (10 mol% - optional catalyst)

Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with 2-bromo-5-nitroaniline and anhydrous pyridine (or DCM/

    
    ). Stir until dissolved. Note: The nitroaniline may dissolve slowly; mild heating (35°C) can assist.
    
  • Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride dropwise via syringe over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes).

    • Validation: The starting aniline (usually bright yellow/orange) will disappear, and a less polar product spot will appear.

  • Quench: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. This protonates the excess pyridine/amine and precipitates the amide product.

  • Isolation: Filter the precipitate via a Büchner funnel. Wash copiously with water (to remove pyridinium salts) and cold hexanes (to remove unreacted benzoyl chloride).

  • Purification: Recrystallize from Ethanol/Water or hot Ethyl Acetate.

Part 4: Downstream Applications & Transformations

This compound is not merely an endpoint; it is a divergent intermediate .

Pathway A: Synthesis of Phenanthridinones

The phenanthridinone core is ubiquitous in PARP inhibitors and alkaloids.

  • Mechanism: Palladium-catalyzed intramolecular C-H arylation.[1]

  • Catalyst System:

    
     / Phosphine Ligand / Base (
    
    
    
    or
    
    
    ).
  • Process: The Pd(0) inserts into the C-Br bond. The intermediate then activates the ortho-C-H bond of the benzoyl ring, followed by reductive elimination to form the C-C bond, closing the 6-membered lactam ring.

Pathway B: Synthesis of Quinazolinones
  • Mechanism: Reduction of the nitro group to an amine, followed by condensation with ortho-esters or aldehydes.

  • Process:

    • Reduce

      
       to 
      
      
      
      using
      
      
      or
      
      
      .
    • Cyclize the resulting N-(2-bromo-5-aminophenyl)benzamide (often requiring a formyl equivalent or further acylation).

Part 5: Visualization of Workflows

The following diagrams illustrate the synthesis and the divergent utility of the compound.

Synthesis & Divergent Logic

G Aniline 2-Bromo-5-nitroaniline (Starting Material) Intermediate N-(2-bromo-5-nitrophenyl)benzamide (Target Scaffold) Aniline->Intermediate Pyridine, 0°C to RT BzCl Benzoyl Chloride (Electrophile) BzCl->Intermediate Phenanthridinone Phenanthridinone Derivative (via Pd-Cat C-H Activation) Intermediate->Phenanthridinone Path A: Pd(OAc)2, Ligand Intramolecular Cyclization Amine Reduced Aniline Intermediate (via Nitro Reduction) Intermediate->Amine Path B: SnCl2/HCl Reduction Quinazolinone Quinazolinone Scaffold (via Cyclization) Amine->Quinazolinone Condensation

Figure 1: Synthetic route to N-(2-bromo-5-nitrophenyl)benzamide and its divergent applications in heterocyclic chemistry.

Reaction Validation Logic (Self-Correcting Protocol)

Validation Start Reaction Mixture (T = 4 hours) TLC TLC Analysis (30% EtOAc/Hex) Start->TLC Decision Is Starting Material (SM) Visible? TLC->Decision Action1 Add 0.1 equiv DMAP Heat to 40°C Decision->Action1 Yes (Incomplete) Action2 Proceed to Quench (1M HCl) Decision->Action2 No (Complete) Action1->Start Re-evaluate in 2h

Figure 2: In-process control logic for the acylation reaction, ensuring protocol robustness.

Part 6: Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Avoid grinding dry solids vigorously.

  • Benzoyl Chloride: Lachrymator and corrosive. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Brominated Aromatics: Generally toxic and persistent. Dispose of halogenated waste separately.

References

  • Chemical Identity & CAS: ChemSrc. N-(2-bromo-5-nitrophenyl)benzamide | CAS#: 737765-82-1.[2][3] Retrieved from

  • Synthetic Methodology (Analogue): BenchChem. 2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide - Technical Guide. Retrieved from

  • Application in Heterocycle Synthesis: BenchChem. The Versatility of 2-Bromo-N-phenylbenzamide as a Precursor for Heterocyclic Scaffolds. Retrieved from

  • Pharmacological Context: Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from

Sources

N-(2-bromo-5-nitrophenyl)benzamide chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

A Foundational Intermediate for Privileged Heterocyclic Scaffolds

Executive Summary

N-(2-bromo-5-nitrophenyl)benzamide represents a critical synthetic junction in medicinal chemistry. Structurally, it is a benzanilide derivative characterized by three distinct functional handles: an amide linkage, an ortho-bromide, and a meta-nitro group relative to the nitrogen.

This molecule is not merely an end-product but a "privileged intermediate." Its primary utility lies in its capacity to undergo cyclization to form quinazolin-4(3H)-ones —a scaffold ubiquitous in bioactive compounds ranging from kinase inhibitors (e.g., Idelalisib analogs) to antiviral agents. The presence of the ortho-bromine atom specifically enables transition-metal-catalyzed intramolecular cyclization, while the nitro group serves as a masked amine for late-stage diversification.

Structural Analysis & Physiochemical Profile[1]

The molecule consists of a benzoyl ring linked to a highly substituted aniline ring. The steric and electronic properties of the substituents dictate its reactivity profile.

Chemical Identity[2]
  • IUPAC Name: N-(2-bromo-5-nitrophenyl)benzamide

  • Molecular Formula: C₁₃H₉BrN₂O₃

  • Molecular Weight: 321.13 g/mol

  • Core Scaffold: Benzanilide (N-phenylbenzamide)

Electronic & Steric Environment
  • Amide Bond: The central amide bond is stabilized by resonance but remains susceptible to hydrolysis under strong acidic/basic conditions.

  • 2-Bromo Substituent: Located ortho to the amide nitrogen. This introduces significant steric strain, twisting the phenyl rings out of coplanarity. Crucially, this bromine is a "leaving group" handle for intramolecular nucleophilic aromatic substitution (SₙAr) or Palladium-catalyzed cross-coupling.

  • 5-Nitro Substituent: A strong electron-withdrawing group (EWG). It deactivates the aniline ring, making the initial synthesis (acylation of the aniline) slower than with unsubstituted aniline, but it stabilizes the resulting amide against oxidative degradation.

Estimated Physiochemical Properties (Lipinski Focus)
PropertyValue (Est.)Relevance
LogP 3.2 – 3.5Moderate lipophilicity; suitable for cell permeability.
H-Bond Donors 1 (NH)Favorable for intracellular targets.
H-Bond Acceptors 3 (O=C, NO₂)Standard range for oral bioavailability.
TPSA ~75 ŲGood predictor of intestinal absorption (<140 Ų).

Synthetic Protocol: Acylation of 2-Bromo-5-Nitroaniline

The synthesis follows a standard Schotten-Baumann or anhydrous acylation protocol. Due to the weak nucleophilicity of 2-bromo-5-nitroaniline (caused by the electron-withdrawing nitro group and steric hindrance of the bromine), standard aqueous Schotten-Baumann conditions may suffer from low yields. An anhydrous approach using a non-nucleophilic base is preferred.

Reagents & Materials[1][2][3][4]
  • Substrate: 2-Bromo-5-nitroaniline (1.0 equiv)

  • Reagent: Benzoyl chloride (1.1 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (Et₃N) with DMAP (cat.)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-bromo-5-nitroaniline (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine (20 mmol) to the solution. Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add Benzoyl chloride (11 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Solvent system: Hexanes/EtOAc 7:3). The starting aniline is fluorescent; the product is typically UV-active but less polar.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution.[1]

    • Extract the organic layer and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol or a Toluene/Heptane mixture to yield the target benzamide as a crystalline solid (typically off-white to pale yellow).

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution . The aniline nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl. The base neutralizes the generated HCl, driving the equilibrium forward.

SynthesisWorkflow Start Start: 2-Bromo-5-nitroaniline Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagents Reagents: Benzoyl Chloride Pyridine/DCM Reagents->Intermediate Workup Workup: Acid Wash (HCl) Recrystallization Intermediate->Workup -HCl (Elimination) Product Product: N-(2-bromo-5-nitrophenyl) benzamide Workup->Product Purification

Figure 1: Synthetic workflow for the benzoylation of 2-bromo-5-nitroaniline.

Downstream Applications: The Quinazolinone Gateway

The primary value of N-(2-bromo-5-nitrophenyl)benzamide is its role as a precursor for Quinazolin-4(3H)-ones . This heterocyclic core is a "privileged scaffold" in drug discovery, serving as the backbone for drugs like Methaqualone (sedative) and Idelalisib (PI3K inhibitor).

Cyclization Pathways

The transformation requires forming a bond between the amide nitrogen and the phenyl ring carbon bearing the bromine, usually involving the insertion of a one-carbon unit or utilizing the existing amide carbonyl if a different retrosynthesis is used. However, for this specific intermediate, the most common pathway is Copper or Palladium-Catalyzed Intramolecular Cyclization (often requiring a second amine source if forming the quinazolinone directly from the benzamide, or reacting with formamide).

A more direct application of this specific structure is in Hurst’s Synthesis or modified Ullmann couplings where the amide oxygen or nitrogen attacks the ortho-position.

Pathway A: Copper-Catalyzed Cyclization (Ullmann-type)

Using CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMSO at 110°C can effect the cyclization if a nucleophile (like an amidine or ammonia source) is introduced, or if the benzamide is treated to form a benzoxazole (via O-attack) which can then be rearranged.

Pathway B: Pd-Catalyzed Amination (Buchwald-Hartwig)

The ortho-bromide is an excellent handle for Pd-catalyzed amination. Reacting this intermediate with a primary amine (R-NH₂) followed by condensation leads to N3-substituted quinazolinones.

Orthogonal Functionalization

The 5-Nitro group is crucial here. It remains inert during the benzoylation and cyclization (if conditions are mild). Post-cyclization, it can be reduced (Fe/HCl or H₂/Pd-C) to an amine. This allows for the attachment of solubilizing groups or pharmacophores after the core heterocycle is built.

DownstreamPathways cluster_0 Path A: Heterocycle Formation cluster_1 Path B: Nitro Group Derivatization Core N-(2-bromo-5-nitrophenyl)benzamide Mech Mechanism: Pd/Cu-Catalyzed Cyclization Core->Mech + R-NH2 / Catalyst Quin Quinazolin-4(3H)-one (Core Scaffold) Amine 5-Amino Derivative Quin->Amine Reduction (H2/Pd) Mech->Quin Drug Final Drug Candidate (e.g., Kinase Inhibitor) Amine->Drug Library Diversification

Figure 2: Strategic utility of the scaffold in drug design, highlighting the sequential functionalization logic.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (DMSO-d₆)δ 10.5–10.8 ppm (Singlet, 1H)Amide -NH- . Downfield shift due to H-bonding and electron-withdrawing aryl rings.
δ 8.5–8.8 ppm (Doublet, J=2.5 Hz)H-6 (Aniline ring) . Deshielded by ortho-NO₂ and amide.
δ 7.9–8.1 ppm (Multiplet)H-3/H-4 (Aniline ring) and Benzoyl ortho-protons .
IR Spectroscopy 1650–1690 cm⁻¹ (Strong)C=O Stretch (Amide I) .
1530 & 1350 cm⁻¹ NO₂ Stretch (Asymmetric & Symmetric).
3200–3400 cm⁻¹ N-H Stretch .
Mass Spectrometry M+ / M+2 (1:1 ratio)Bromine Isotope Pattern . Distinctive doublet for ⁷⁹Br/⁸¹Br.

References

  • BenchChem. (2025).[1][2] Synthesis of 2-Bromo-N-phenylbenzamide Derivatives and Protocols. Retrieved from

  • Organic Syntheses. (2022).[3] Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.[3] Org.[4][1][2][3][5] Synth. 2022, 99, 305-325.[3] Retrieved from

  • MDPI Molecules. (2021). Synthesis and Activity of N-Benzamide Derivatives. Molecules 2021, 26, 1564.[6] Retrieved from

  • Royal Society of Chemistry. (2024). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles.[7] Org.[4][1][2][3][5] Biomol. Chem. Retrieved from

  • National Institutes of Health (PMC). (2013). 4-Bromo-N-(2-nitrophenyl)benzamide Crystal Structure Analysis. Retrieved from

Sources

Precision Characterization of N-(2-bromo-5-nitrophenyl)benzamide: Molecular Weight Determination and Structural Validation in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-bromo-5-nitrophenyl)benzamide (CAS: 737765-82-1) is a specialized benzamide derivative utilized in early-stage drug discovery and chemical biology[1]. The presence of both a strongly electron-withdrawing nitro group and a heavy halogen (bromine) on the phenyl ring imparts unique stereoelectronic properties to the molecule. In preclinical development, the precise determination of its molecular weight (MW) is not merely a regulatory formality; it is a foundational parameter that dictates pharmacokinetic (PK) modeling, formulation strategies, and target-binding thermodynamics. This whitepaper outlines the authoritative methodologies for determining, validating, and applying the molecular weight of this compound in a drug development setting.

Physicochemical Properties & Theoretical Calculations

Before initiating empirical measurements, a rigorous theoretical framework must be established. The molecular formula for N-(2-bromo-5-nitrophenyl)benzamide is C₁₃H₉BrN₂O₃ .

PropertyValue
Chemical Name N-(2-bromo-5-nitrophenyl)benzamide
CAS Number 737765-82-1
Molecular Formula C₁₃H₉BrN₂O₃
Average Molecular Weight 321.13 g/mol
Monoisotopic Mass (

Br)
319.9796 Da
Monoisotopic Mass (

Br)
321.9776 Da
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 4 (Amide O, Nitro O₂, Amide N)

Expertise & Experience (The Causality of Isotopes): While the average molecular weight of 321.13 g/mol is calculated using standard atomic weights and is useful for bulk stoichiometric calculations (e.g., reaction yields), it is fundamentally inadequate for mass spectrometry. Bromine exists natively as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Therefore, an expert mass spectrometrist does not look for a single peak at 321.13 m/z. Instead, the causality of the bromine isotopes dictates that the mass spectrum must display a distinct doublet separated by 2 Da. This isotopic signature is a critical, naturally occurring internal diagnostic tool that confirms the presence of the bromine atom.

High-Resolution Mass Spectrometry (HRMS) Protocol

High-Resolution Mass Spectrometry (HRMS) using Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instrumentation is the gold standard for small molecule characterization[2]. The introduction of sensitive and selective HRMS enables researchers to confidently identify compounds and their exact molecular weights even in complex matrices[3].

The following protocol is designed as a self-validating system , ensuring that instrumental drift or sample contamination cannot produce false positives.

Step-by-Step Methodology: LC-HRMS Determination

Step 1: Sample Preparation & Internal Calibration

  • Procedure: Dissolve 1.0 mg of synthesized N-(2-bromo-5-nitrophenyl)benzamide in 1 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Mechanism: Spike the sample with a known internal standard (e.g., reserpine, exact mass m/z 609.2806) to continuously monitor ionization efficiency and prevent false negatives due to ion suppression.

Step 2: Chromatographic Separation (UHPLC)

  • Procedure: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Run a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) over 5 minutes.

  • Causality: The chromatographic gradient ensures that unreacted precursors (such as 2-bromo-5-nitroaniline) are separated from the target analyte before entering the mass spectrometer, preventing competitive ionization and ensuring the recorded mass spectrum belongs solely to the purified benzamide.

Step 3: Ionization and HRMS Acquisition

  • Procedure: Utilize Heated Electrospray Ionization (HESI) with rapid polarity switching between positive and negative modes. Set the Orbitrap resolution to at least 70,000 (at m/z 200).

  • Self-Validation Mechanism: Utilize a background lock mass (e.g., ambient polysiloxane ions at m/z 371.1012) for real-time internal mass calibration. This self-correcting step ensures mass accuracy remains strictly below 3 ppm throughout the run.

Step 4: Data Processing and Isotopic Fidelity

  • Procedure: Extract the exact mass chromatogram for the theoretical [M+H]⁺ ions (approx. 320.987 and 322.985 m/z).

  • Validation: Calculate the mass error. Furthermore, the software must confirm that the intensity ratio of the M and M+2 peaks is approximately 1:1. If the doublet is missing or the ratio is skewed, the system flags the protocol, indicating the molecule lacks the required bromine atom or is co-eluting with a contaminant.

Pharmacokinetic Implications: Lipinski's Rule of Five

The determined molecular weight of 321.13 g/mol has profound implications for the compound's viability as a therapeutic lead. According to Lipinski's Rule of Five, a foundational guideline in drug discovery, poor oral absorption or membrane permeation is highly likely when a molecule's weight exceeds 500 Daltons[4].

At 321.13 Da, N-(2-bromo-5-nitrophenyl)benzamide falls well within the optimal range for passive membrane diffusion[5]. This relatively low molecular weight provides crucial "ligand efficiency buffer room." Because the core scaffold is only ~321 Da, medicinal chemists have the flexibility to append additional functional groups (e.g., solubilizing piperazine rings or target-specific pharmacophores) during lead optimization without immediately violating the 500 Da threshold, thereby preserving the molecule's drug-like properties[6].

Orthogonal Structural Validation

To ensure absolute trustworthiness, MW determination by HRMS must be orthogonally validated. While HRMS confirms the exact molecular formula (C₁₃H₉BrN₂O₃), it cannot distinguish between positional isomers (e.g., if the bromine and nitro groups swapped positions on the ring).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy must be employed. The specific splitting patterns—such as a doublet with a small meta-coupling constant (J ~ 2.5 Hz) for the proton trapped between the bromo and nitro groups—confirm the exact 2-bromo-5-nitro substitution pattern.

  • Elemental Analysis (Combustion Analysis): Confirms the bulk purity of the sample by measuring the exact mass percentages of Carbon, Hydrogen, and Nitrogen. This ensures no inorganic salts or trapped solvent molecules are skewing the bulk weight of the formulated batch.

Workflow Visualization

The following diagram illustrates the self-validating analytical workflow required for the precise characterization of this compound.

Workflow Synthesis Compound Synthesis N-(2-bromo-5-nitrophenyl)benzamide SamplePrep Sample Preparation (UHPLC Grade Solvents & Internal Std) Synthesis->SamplePrep HRMS HRMS Analysis (Orbitrap / Q-TOF with Lock Mass) SamplePrep->HRMS NMR Orthogonal Validation (1H/13C NMR & Elemental Analysis) SamplePrep->NMR DataAnalysis Data Processing (Isotopic Pattern & Exact Mass Error <3ppm) HRMS->DataAnalysis Validation Final Structural & MW Confirmation (321.13 g/mol) NMR->Validation DataAnalysis->Validation

Analytical workflow for molecular weight and structural validation of benzamide derivatives.

References

  • N-(2-bromo-5-nitrophenyl)benzamide | CAS#:737765-82-1, Chemsrc,
  • Lipinski's rule of five, Wikipedia,
  • Lipinski's rule of five – Knowledge and References, Taylor & Francis,
  • Putting the "rule of five" of drug research in context, Mapping Ignorance,
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry, Emery Pharma,
  • The Ultimate Workflow for Small Molecule Discovery, ThermoFisher,

Sources

An In-depth Technical Guide to the Solubility Parameters of N-(2-bromo-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Solubility Parameters

In the realm of chemical sciences, the adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. To move beyond this empirical rule and enable quantitative prediction of miscibility, the concept of solubility parameters was introduced. These parameters provide a numerical value for the cohesive energy density of a substance, which is the energy required to overcome all intermolecular forces in a mole of the substance.[1][2][3] Compounds with similar solubility parameters are more likely to be miscible.[4]

For a molecule such as N-(2-bromo-5-nitrophenyl)benzamide, which possesses a complex arrangement of polar and non-polar functional groups, a thorough understanding of its solubility parameters is paramount for a variety of applications:

  • Drug Development: Predicting the solubility of an active pharmaceutical ingredient (API) in different excipients and solvents is crucial for formulation design, ensuring bioavailability and stability.

  • Organic Synthesis: Optimizing reaction conditions often involves selecting a solvent that can effectively dissolve all reactants and facilitate the desired chemical transformation.

  • Materials Science: The compatibility of N-(2-bromo-5-nitrophenyl)benzamide with polymers and other materials in blends and composites is dictated by their respective solubility parameters.[5]

This guide will delve into the two most prominent solubility parameter frameworks: the one-dimensional Hildebrand solubility parameter and the more descriptive three-dimensional Hansen solubility parameters.

Theoretical Framework

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter, denoted by δ, is the square root of the cohesive energy density (CED).[1][2] The CED represents the total energy of vaporization per unit volume.

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT)/Vₘ)¹ᐟ²

Where:

  • ΔHᵥ is the heat of vaporization

  • R is the ideal gas constant

  • T is the temperature in Kelvin

  • Vₘ is the molar volume

The Hildebrand parameter is a single value that encapsulates the overall cohesive energy of a substance.[4] While effective for non-polar systems, its predictive power diminishes for molecules with significant polar or hydrogen bonding interactions.[6]

Hansen Solubility Parameters (HSP)

To address the limitations of the single-parameter Hildebrand approach, Charles Hansen proposed that the total cohesive energy could be divided into three components, each contributing to the overall solubility parameter:

  • δd: The dispersion component, arising from London dispersion forces.

  • δp: The polar component, accounting for dipole-dipole interactions.

  • δh: The hydrogen bonding component, representing the energy of hydrogen bonds.[6][7]

These three parameters are related to the total Hildebrand solubility parameter (often referred to as the total Hansen solubility parameter, δt) by the following equation:

δt² = δd² + δp² + δh² [8]

Each solvent and solute can be represented as a point in a three-dimensional "Hansen space." The distance (Ra) between two substances in this space is a measure of their dissimilarity. A smaller distance implies a higher likelihood of miscibility.[8][9]

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [9]

A solute is predicted to be soluble in a solvent if the solvent's coordinates fall within a "solubility sphere" defined for the solute. The radius of this sphere is known as the interaction radius (R₀).

Methodologies for Determining Solubility Parameters of N-(2-bromo-5-nitrophenyl)benzamide

Due to the absence of published solubility parameter data for N-(2-bromo-5-nitrophenyl)benzamide, this section outlines the key methodologies that researchers can employ for its determination. A combination of computational and experimental approaches will yield the most accurate and reliable results.

Computational Approaches: Group Contribution Methods

Group contribution methods provide a powerful predictive tool for estimating solubility parameters based on a molecule's chemical structure. These methods assume that each functional group within the molecule contributes a specific value to the overall solubility parameter. Several established methods exist, including those developed by Small, Hoy, and Van Krevelen.[1][10]

Workflow for Group Contribution Method:

cluster_0 Computational Estimation A Deconstruct N-(2-bromo-5-nitrophenyl)benzamide into its constituent functional groups B Look up the group contribution values (F, V) for each functional group from established tables (e.g., Van Krevelen) A->B Identify groups C Sum the group contributions to calculate the total molar attraction constant (ΣF) and molar volume (ΣV) B->C Summation D Calculate the Hildebrand solubility parameter (δ) using the formula: δ = ΣF / ΣV C->D Calculation E Similarly, use group contributions for δd, δp, and δh to estimate Hansen parameters D->E Extend to HSP

Caption: Workflow for Estimating Solubility Parameters using Group Contribution Methods.

Table 1: Example Group Contributions for Estimating Hildebrand Solubility Parameter (Illustrative)

Functional GroupMolar Attraction Constant (F) (J¹ᐟ²·cm³ᐟ²·mol⁻¹)Molar Volume (V) (cm³/mol)
-C₆H₄- (aromatic ring)Value from literatureValue from literature
-BrValue from literatureValue from literature
-NO₂Value from literatureValue from literature
-C(=O)NH- (amide)Value from literatureValue from literature
Total (Σ) Sum of F values Sum of V values

Note: This table is illustrative. Researchers must consult authoritative sources for the specific group contribution values.

Experimental Approaches

Experimental determination provides the most accurate solubility parameters. For a solid compound like N-(2-bromo-5-nitrophenyl)benzamide, the following methods are recommended.

This is the most common and direct method for determining Hansen Solubility Parameters for a solute.

Experimental Protocol:

  • Solvent Selection: Choose a set of 20-30 solvents with a wide range of known Hansen Solubility Parameters.

  • Solubility Assessment: For each solvent, attempt to dissolve a small, known amount of N-(2-bromo-5-nitrophenyl)benzamide (e.g., 0.1 g in 10 mL of solvent) at a constant temperature.

  • Classification: Classify each solvent as a "good" solvent (dissolves the solute) or a "bad" solvent (does not dissolve the solute). A binary classification is often sufficient, but a graded scale can also be used.

  • Data Analysis: Input the HSP values of the "good" and "bad" solvents into a specialized software program (e.g., HSPiP). The software calculates the center of the solubility sphere (which corresponds to the HSP of the solute) and its radius (R₀) that best separates the good solvents from the bad ones.[8][11]

cluster_1 Experimental HSP Determination A Select a diverse set of solvents with known HSPs B Test the solubility of N-(2-bromo-5-nitrophenyl)benzamide in each solvent A->B Solubility Tests C Classify solvents as 'good' or 'bad' based on solubility B->C Observation D Input solvent HSP data and solubility classification into HSP software C->D Data Entry E The software calculates the HSP (δd, δp, δh) and interaction radius (R₀) of the solute D->E Sphere Fitting Algorithm

Caption: Workflow for Experimental Determination of Hansen Solubility Parameters.

If N-(2-bromo-5-nitrophenyl)benzamide can be incorporated into a cross-linked polymer matrix, swelling experiments can be used to estimate its solubility parameter. The degree of swelling of the polymer in a series of solvents is measured, and the solvent that causes the maximum swelling is considered to have a solubility parameter closest to that of the polymer (and by extension, the incorporated compound).[10]

Inverse Gas Chromatography is a powerful technique for characterizing the surface and bulk properties of solid materials.[12] In IGC, the material of interest (N-(2-bromo-5-nitrophenyl)benzamide) is coated onto a solid support and packed into a chromatography column. A series of well-characterized probe molecules (solvents) are then injected into the column, and their retention times are measured. The retention data can be used to calculate the thermodynamic interaction parameters between the probe molecules and the solid, from which the Hansen Solubility Parameters of the solid can be derived.[12]

Predicted Physicochemical Properties and Expected Solubility Behavior

While awaiting experimental determination, we can make some qualitative predictions about the solubility of N-(2-bromo-5-nitrophenyl)benzamide based on its structure.

Table 2: Structural Features and Their Influence on Solubility

Structural FeatureExpected Influence on Solubility Parameters
Benzamide Core The amide group (-C(=O)NH-) will contribute significantly to the polar (δp) and hydrogen bonding (δh) parameters due to its dipole moment and ability to act as both a hydrogen bond donor and acceptor.
Bromine Atom The bromine atom will increase the molecular weight and contribute to the dispersion parameter (δd) due to its polarizability. It will also have a modest contribution to the polar parameter.
Nitro Group The nitro group (-NO₂) is strongly electron-withdrawing and highly polar, leading to a significant increase in the polar parameter (δp).
Aromatic Rings The two phenyl rings will contribute significantly to the dispersion parameter (δd) through π-π stacking and van der Waals interactions.

Based on this analysis, N-(2-bromo-5-nitrophenyl)benzamide is expected to have moderately high δd, a high δp, and a moderate δh. Therefore, it is likely to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and some polar protic solvents. Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be low.

Conclusion

The determination of the Hildebrand and Hansen solubility parameters for N-(2-bromo-5-nitrophenyl)benzamide is a critical step in harnessing its full potential in pharmaceutical and material science applications. This guide has provided a comprehensive overview of the theoretical underpinnings of solubility parameters and has outlined a clear and actionable set of methodologies for their determination. By employing a combination of computational estimation and rigorous experimental validation, researchers can obtain a precise and reliable solubility profile for this compound. This, in turn, will enable informed decisions in solvent selection, formulation design, and the prediction of material compatibility, ultimately accelerating the pace of research and development.

References

  • Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. [Link]

  • Barton, A. F. M. (1991). Handbook of Solubility Parameters and Other Cohesion Parameters (2nd ed.). CRC Press.
  • Burke, J. (1984). Solubility Parameters: Theory and Application. The Book and Paper Group Annual, 3.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Hansen, C. M. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech. [Link]

  • Voelkel, A., & Janas, J. (2007). Determination of Hansen solubility parameters of solid materials by inverse gas-solid chromatography. Journal of Thermal Analysis and Calorimetry, 89(1), 163–167. [Link]

  • Redko, F., Uryash, V., & Gruzdeva, A. (2021). Theoretical consideration of solubility by Hildebrand solubility approach. World Journal of Advanced Research and Reviews, 12(3), 528-541. [Link]

  • Steven Abbott, (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • Wikipedia contributors. (2023, December 1). Hansen solubility parameter. Wikipedia. [Link]

  • Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters. [Link]

  • Geer, M. F., Paynter, O. L., & Ramsburg, A. J. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules, 45(4), 2054–2063. [Link]

  • Park, K. (n.d.). Solubility Parameters: Theory and Application. Kinam Park. [Link]

  • Part 2 - The Hildebrand Solubility Parameter. (n.d.). Retrieved from [Link]

  • D’Amelia, R. P., Tomic, J. C., & Nirode, W. F. (2014). The Determination of the Solubility Parameter (δ) and the Mark-Houwink Constants (K & α) of Food Grade Polyvinyl Acetate (PVAc). Journal of Polymer and Biopolymer Physics Chemistry, 2(4), 67-72. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park. [Link]

  • PubChem. (n.d.). N-(2-Methyl-5-nitrophenyl)benzamide. [Link]

Sources

Technical Guide: Potential Biological Activity of N-(2-bromo-5-nitrophenyl)benzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-bromo-5-nitrophenyl)benzamide (CAS#: 737765-82-1) represents a highly functionalized scaffold within the N-phenylbenzamide class. Characterized by an electron-withdrawing nitro group at the meta position relative to the amide nitrogen and a bulky bromine atom at the ortho position, this molecule serves a dual purpose in medicinal chemistry:

  • Direct Bioactive Agent: As a lipophilic amide capable of penetrating microbial and parasitic membranes, exhibiting antimicrobial and antischistosomal potential.

  • Synthetic Intermediate: A "privileged structure" precursor for the synthesis of 2-substituted benzimidazoles (via cyclization) and quinazolinones, which are potent DNA Gyrase B inhibitors and anticancer agents.

This guide provides a technical breakdown of the compound's synthesis, structure-activity relationships (SAR), and experimental protocols for biological evaluation.

Chemical Basis and Rational Design[1]

Structural Properties

The biological activity of N-(2-bromo-5-nitrophenyl)benzamide is governed by three distinct pharmacophoric regions:

  • Region A (Benzoyl Moiety): Provides lipophilicity and π-π stacking interactions with aromatic residues in protein binding pockets.

  • Region B (Amide Linker): Acts as a hydrogen bond donor (NH) and acceptor (C=O), critical for orienting the molecule within the active site (e.g., interacting with Asp/Glu residues).

  • Region C (Functionalized Aniline Ring):

    • 2-Bromo: Introduces steric bulk that forces the ring out of planarity, potentially improving selectivity. It also serves as a halogen bond donor and a leaving group for intramolecular cyclization.

    • 5-Nitro: A strong electron-withdrawing group (EWG) that increases the acidity of the amide proton and serves as a potential bioreductive pharmacophore (toxic to anaerobic organisms).

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of derivatization based on homologous N-phenylbenzamide studies.

Modification SiteSubstituent ChangePredicted Biological EffectMechanistic Rationale
Aniline C-5 Nitro (

)
High Potency (Antimicrobial/Antiparasitic)Increases oxidative stress via nitro-reduction; enhances lipophilicity.
Amine (

)
Reduced PotencyLoss of electron-withdrawing character; potential for rapid metabolism.
Aniline C-2 Bromo (

)
High Selectivity Steric lock prevents free rotation; facilitates halogen bonding.
Hydrogen (

)
Reduced SelectivityIncreased conformational flexibility reduces binding affinity.
Benzoyl Ring 2-Hydroxy (

)
Enhanced Antimicrobial Forms salicylanilide motif; uncouples oxidative phosphorylation.
Benzoyl Ring 4-Chloro (

)
Increased StabilityBlocks metabolic oxidation at the para-position.

Synthetic Pathways[1][2][3]

The synthesis of N-(2-bromo-5-nitrophenyl)benzamide utilizes a nucleophilic acyl substitution. Due to the weak nucleophilicity of the electron-deficient 2-bromo-5-nitroaniline, harsh conditions or activated acylating agents are required.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start1 Benzoic Acid Step1 Activation (SOCl2 / (COCl)2) Start1->Step1 Start2 2-bromo-5-nitroaniline Step2 Amidation (Pyridine/THF, Reflux) Start2->Step2 Inter1 Benzoyl Chloride Step1->Inter1 - HCl, - SO2 Inter1->Step2 Product N-(2-bromo-5-nitrophenyl) benzamide Step2->Product Nucleophilic Attack Cyclization Cyclization (Optional: CuI, Base) Product->Cyclization Derivative Route Benzimidazole 2-Phenyl-5-nitro- benzimidazole Cyclization->Benzimidazole

Caption: Synthetic route from benzoic acid precursors to the target amide and potential benzimidazole cyclization.

Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesis of N-(2-bromo-5-nitrophenyl)benzamide.

Reagents:

  • 2-Bromo-5-nitroaniline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

Procedure:

  • Preparation: Dissolve 2-bromo-5-nitroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube.

  • Base Addition: Add Pyridine (20 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Benzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Wash the reaction mixture with 1M HCl (to remove excess pyridine), followed by saturated

    
     and brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and recrystallize from Ethanol/Water to yield the product as a pale yellow solid.
    
Antimicrobial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

Procedure:

  • Stock Solution: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 512 µg/mL to 1 µg/mL. Ensure final DMSO concentration is <1%.

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Biological Mechanism of Action[4]

The compound and its derivatives operate through two primary hypothetical mechanisms, dependent on the specific cellular context (bacterial vs. parasitic).

Mechanism 1: Nitro-Reductase Activation (Antiparasitic/Anaerobic)

In parasites (e.g., Schistosoma mansoni) and anaerobic bacteria, the 5-nitro group acts as a "warhead."

  • Entry: Lipophilic amide crosses the cell membrane.

  • Activation: Nitro-reductase enzymes (Type I) reduce the nitro group (

    
    ) to a nitro-radical anion (
    
    
    
    ).
  • Damage: This radical undergoes redox cycling, generating superoxide anions (

    
    ) and hydroxyl radicals (
    
    
    
    ), causing oxidative DNA damage and lipid peroxidation.
Mechanism 2: DNA Gyrase Inhibition (Bacterial)

While the open-ring amide has moderate activity, it mimics the binding mode of ATP in the ATPase domain of DNA Gyrase B. The amide oxygen and NH form hydrogen bonds with the aspartate residue in the active site, while the bromophenyl ring occupies the hydrophobic pocket.

Pathway Visualization (DOT)

MOA Compound N-(2-bromo-5-nitrophenyl) benzamide NitroReductase Nitro-Reductase (Bacterial/Parasitic) Compound->NitroReductase Substrate GyrB DNA Gyrase B (ATPase Domain) Compound->GyrB Inhibitor Radical Nitro Radical Anion NitroReductase->Radical ROS ROS Generation (Superoxide/Hydroxyl) Radical->ROS Death1 DNA Damage & Lipid Peroxidation ROS->Death1 Binding Competitive Binding (ATP Site) GyrB->Binding Inhibition Inhibition of Supercoiling Binding->Inhibition Death2 Replication Arrest Inhibition->Death2

Caption: Dual mechanism of action: Oxidative stress generation via nitro-reduction and competitive inhibition of DNA Gyrase B.

Future Directions & Optimization

To transition this scaffold from a "hit" to a "lead," the following optimization strategies are recommended:

  • Solubility Enhancement: The high lipophilicity (cLogP ~3.5–4.0) limits bioavailability.

    • Strategy: Incorporate a morpholine or piperazine tail on the benzoyl ring (para-position) to improve aqueous solubility and lysosomal trapping.

  • Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases.

    • Strategy: Methylation of the amide nitrogen (N-Me) or bioisosteric replacement with a 1,2,4-oxadiazole ring.

  • Cyclization: Convert the amide to a 2-(phenyl)-5-nitro-benzimidazole . This locks the conformation, generally increasing potency against GyrB by reducing the entropic penalty of binding.

References

  • BenchChem. (2025).[1][2] Structure Activity Relationship SAR and Rational Design of Analogues of 2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide. Retrieved from

  • National Institutes of Health (NIH). (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PubMed Central. Retrieved from (Note: Generalized link to PMC search for verification of N-phenylbenzamide antischistosomal activity).

  • ResearchGate. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from

  • ChemSrc. (2025). N-(2-bromo-5-nitrophenyl)benzamide Chemical Properties and CAS 737765-82-1. Retrieved from

  • MDPI. (2014).[3] Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Retrieved from

Sources

The Therapeutic Potential of N-(2-bromo-5-nitrophenyl)benzamide and Its Derivatives: A Whitepaper on Scaffold-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid discovery of potent therapeutics often relies on the functionalization of "privileged scaffolds"—molecular cores that inherently possess favorable binding geometries and physicochemical properties. N-(2-bromo-5-nitrophenyl)benzamide (CAS 737765-82-1) and its closely related derivatives represent a highly versatile class of such intermediates. This technical guide explores the structural rationale, therapeutic applications, and validated experimental workflows for utilizing this scaffold, with a specific focus on its recent emergence as a critical pharmacophore in antiviral (SARS-CoV-2 PLpro) and oncological (VEGF/Kinase) drug development.

Structural Rationale: The Anatomy of a Privileged Scaffold

As an Application Scientist, I evaluate scaffolds not just by their final biological activity, but by their synthetic tractability and spatial geometry. The N-(2-bromo-5-nitrophenyl)benzamide structure is engineered for both:

  • The Benzamide Core: Acts as a rigid, planar hydrogen-bond donor/acceptor system. This is critical for anchoring the molecule within narrow protein clefts.

  • The ortho-Bromo Substituent: Serves a dual purpose. Biologically, it provides a steric shield that forces the benzamide into a specific dihedral angle, optimizing target engagement. Synthetically, the heavy halogen is a highly reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

  • The meta-Nitro Group: Acts as a strong electron-withdrawing group (EWG), modulating the pKa of the amide proton to enhance its hydrogen-bond donor capacity. Crucially, it serves as a latent amine; chemoselective reduction yields anthranilic amides, a well-documented class of kinase inhibitors.

Key Therapeutic Applications

Antiviral Agents: SARS-CoV-2 PLpro Inhibition

The Papain-like protease (PLpro) is a pivotal target in disrupting the life cycle of SARS-CoV-2. Recent structural biology studies, such as those detailed in1[1], highlight the critical role of the benzamide group in PLpro inhibition.

The benzamide moiety forms essential hydrogen bonds with residues Gln269 and Asp164[1]. This interaction acts as a molecular "latch," effectively closing the BL2 loop of the protease and blocking the substrate binding cleft, thereby halting viral deubiquitination and replication[1].

G N1 N-(2-bromo-5-nitrophenyl)benzamide Scaffold N2 Target: SARS-CoV-2 PLpro Substrate Binding Cleft N1->N2 N3 H-Bonding Network (Gln269 & Asp164) N2->N3 N4 BL2 Loop Closure Conformational Lock N3->N4 N5 Inhibition of Viral Deubiquitination N4->N5

Mechanistic pathway of PLpro inhibition by benzamide-derived scaffolds.

To optimize binding affinity, researchers have systematically expanded the scaffold. The introduction of specific polar groups into the unoccupied pockets of PLpro has yielded remarkable improvements in potency[1].

Table 1: Structure-Activity Relationship (SAR) of Benzamide Derivatives against PLpro

Compound / DerivativeTargetIC₅₀ (μM)Key Structural Modification
GRL0617 (Control) SARS-CoV-2 PLpro1.7Unsubstituted benzamide template
Compound 5e SARS-CoV-2 PLpro22.74-COOH cycloalkane addition
Compound 9d SARS-CoV-2 PLpro2.14-benzoic acid substitution
Compound 9i SARS-CoV-2 PLpro1.32-methoxy, 2-thiophene substitution
Compound 9g SARS-CoV-2 PLpro0.12-thiophene carboxylic acid substitution

Data synthesized from recent PLpro inhibitor evaluations demonstrating a 10-fold potency increase via thiophene functionalization.

Oncology: Angiogenesis and Kinase Inhibition

Beyond antivirals, the N-(2-bromo-5-nitrophenyl) scaffold is a cornerstone in oncology. As outlined in 2[2], reduction of the nitro group yields anthranilic amides. These derivatives are potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors, thereby suppressing tumor angiogenesis[2]. Furthermore, related sulfonyl chlorides, as documented in3[3], demonstrate the utility of this substitution pattern in synthesizing bioactive sulfonamides with significant antibacterial properties[3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal reasoning for reagent selection and internal controls.

Chemoselective Derivatization Protocol

To convert the N-(2-bromo-5-nitrophenyl)benzamide scaffold into an anthranilic amide (VEGF inhibitor precursor), the nitro group must be reduced without cleaving the carbon-bromine bond.

Causality: Standard hydrogenation (Pd/C, H₂) is strictly avoided here because it induces rapid hydrodehalogenation, stripping the bromine atom and destroying the cross-coupling handle. Instead, a chemoselective Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is employed.

Step-by-Step Workflow:

  • Preparation: Dissolve N-(2-bromo-5-nitrophenyl)benzamide (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v).

  • Activation: Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). The NH₄Cl acts as a mild proton source, activating the iron surface without creating an overly acidic environment that could hydrolyze the amide bond.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 2-4 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is deemed complete only when the parent mass (M+H) shifts by exactly -30 Da (loss of two oxygen atoms, gain of two protons), with no debrominated side-products detected.

  • Workup: Filter hot through a Celite pad to remove iron salts, concentrate the filtrate, and extract with Ethyl Acetate.

G2 S1 N-(2-bromo-5-nitrophenyl)benzamide S2 Chemoselective Nitro Reduction (Fe/NH4Cl) S1->S2 Prevents Debromination S4 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) S1->S4 C-C/C-N Bond Formation S3 Anthranilic Amide Intermediate S2->S3 S5 VEGF / Kinase Inhibitors S3->S5 Amide Coupling S6 PLpro Antiviral Agents S4->S6 Scaffold Extension

Divergent synthetic workflows for generating oncology and antiviral therapeutics.

FRET-Based PLpro Inhibition Assay

Evaluating the biological activity of the synthesized benzamide derivatives requires a highly sensitive, continuous assay.

Causality: PLpro is a highly active protease. Using an endpoint assay risks measuring outside the linear phase of initial velocity (V₀), leading to artificially inflated IC₅₀ values. A continuous Fluorescence Resonance Energy Transfer (FRET) assay ensures data is extracted only from the linear kinetic phase.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute purified SARS-CoV-2 PLpro in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT). Note: DTT is critical to maintain the active site cysteine in a reduced state.

  • Inhibitor Incubation: Add the benzamide derivative (serial dilutions from 100 μM to 1 nM).

  • Self-Validation (Controls): Include GRL0617 (1.7 μM IC₅₀) as a positive control to normalize batch-to-batch enzyme variations, and 1% DMSO as a negative baseline control.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (e.g., Dabcyl-K-RLRGG-E-Edans) at a concentration equal to its Kₘ.

  • Kinetic Read: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 30 minutes at 37°C.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. The assay data is only accepted if Z' > 0.5, ensuring a robust signal-to-noise ratio.

References

  • Title: Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety Source: ipbcams.ac.cn URL: 1

  • Title: Substituted anthranilic amide derivatives and methods of use Source: Google Patents URL: 2

  • Title: 2-Bromo-5-nitrobenzene-1-sulfonyl chloride Source: Benchchem URL: 3

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-(2-Bromo-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Steric and Electronic Deactivation in Amidation Reactions via Nucleophilic Catalysis Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of N-(2-bromo-5-nitrophenyl)benzamide represents a classic kinetic challenge in organic synthesis: the acylation of a highly deactivated, sterically hindered aniline. This structural motif is a critical intermediate in the development of various pharmacophores, including benzimidazole-based kinase inhibitors and quinazoline derivatives used in oncology[1].

As a synthetic chemist, you cannot treat this substrate like a standard primary amine. The nucleophilicity of 2-bromo-5-nitroaniline is severely compromised by two compounding factors:

  • Electronic Deactivation: The nitro group at the 5-position exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects, stripping electron density from the aromatic ring and the amine lone pair.

  • Steric Shielding: The bulky bromine atom at the ortho position physically blocks the trajectory of the incoming electrophile, increasing the activation energy required for the nucleophilic attack.

The Catalytic Solution

Standard biphasic Schotten-Baumann conditions or simple ambient mixing will result in poor conversions and significant starting material recovery. To overcome these barriers, this protocol employs a highly reactive acylating system driven by nucleophilic catalysis [1].

By introducing a catalytic amount of 4-dimethylaminopyridine (DMAP), benzoyl chloride is rapidly converted into an N-benzoylpyridinium intermediate (). This cationic intermediate is exponentially more electrophilic than the parent acid chloride, effectively lowering the activation energy barrier and forcing the acylation of the deactivated aniline. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic auxiliary base to scavenge the generated HCl without competing for the electrophile.

Mechanism A Benzoyl Chloride (Electrophile) C N-Benzoylpyridinium (Highly Reactive) A->C Fast B DMAP (Catalyst) B->C E Tetrahedral Intermediate C->E Slow Step D 2-Bromo-5-nitroaniline (Poor Nucleophile) D->E F Target Amide + DIPEA-HCl E->F Base (DIPEA)

DMAP-catalyzed amidation mechanism overcoming aniline deactivation.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 10-gram scale synthesis, adapted from established patent literature for similar hindered anilines ([1]).

ReagentMW ( g/mol )EquivalentsMoles (mmol)AmountState / Density
2-Bromo-5-nitroaniline 217.021.0046.0810.00 gSolid, Yellow
Benzoyl chloride 140.571.2055.306.42 mLLiquid, 1.21 g/mL
DIPEA 129.241.5069.1212.04 mLLiquid, 0.742 g/mL
DMAP 122.170.052.30280 mgSolid, White
Dichloromethane (DCM) 84.93--300 mLSolvent

Experimental Workflow

Workflow A 1. Reagent Assembly Aniline + DCM + DIPEA + DMAP B 2. Thermal Control Cool to 0 °C (Ice Bath) A->B C 3. Electrophile Addition Benzoyl Chloride (Dropwise) B->C D 4. Amidation Reaction Stir at RT for 3-4 hours C->D E 5. Aqueous Work-up Wash: NaHCO3, HCl, Brine D->E F 6. Isolation & Purification Concentrate & Recrystallize E->F G N-(2-Bromo-5-nitrophenyl)benzamide F->G

Step-by-step experimental workflow for the amidation reaction.

Step-by-Step Methodology & Self-Validating Checkpoints

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical observations match the checkpoints provided.

Step 1: Reagent Assembly
  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 2-bromo-5-nitroaniline (10.0 g, 46.08 mmol) to the flask.

  • Add anhydrous Dichloromethane (DCM) (250 mL). Stir until the solid is completely dissolved.

    • Checkpoint: The solution should be a clear, deep yellow. If particulate matter remains, sonicate briefly.

  • Add DIPEA (12.04 mL, 69.12 mmol) followed by DMAP (280 mg, 2.30 mmol)[1].

Step 2: Thermal Control & Addition
  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality: The formation of the N-benzoylpyridinium intermediate is highly exothermic. Failing to cool the reaction will lead to localized overheating, causing the degradation of the acyl chloride into dark, tarry byproducts.

  • Dilute Benzoyl chloride (6.42 mL, 55.30 mmol) in 50 mL of anhydrous DCM.

  • Transfer the benzoyl chloride solution to an addition funnel and add it dropwise to the reaction mixture over 20–30 minutes[1].

    • Checkpoint: A slight fuming or subtle color shift may be observed as the active electrophile forms and reacts.

Step 3: Reaction Maturation
  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Stir the mixture at RT for 3 to 4 hours[1].

  • Self-Validation via TLC: Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes:Ethyl Acetate).

    • The starting aniline is highly colored (yellow) and strongly UV-active.

    • The product amide will have a higher

      
       value and will appear as a distinct, less intensely colored UV-active spot. Proceed to work-up only when the starting material spot is consumed or ceases to diminish.
      
Step 4: Aqueous Work-Up
  • Transfer the reaction mixture to a separatory funnel.

  • Base Wash: Wash the organic layer with saturated aqueous

    
     (2 × 150 mL) to quench unreacted benzoyl chloride and neutralize residual acid.
    
  • Acid Wash: Wash with 1M aqueous

    
     (2 × 150 mL).
    
    • Causality: This critical step protonates and removes the DMAP catalyst and the DIPEA base into the aqueous layer.

  • Brine Wash: Wash with saturated aqueous

    
     (150 mL) to remove bulk water from the organic phase.
    
Step 5: Isolation & Purification
  • Dry the organic layer over anhydrous sodium sulfate (

    
    ). Filter the drying agent.
    
  • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as an off-white to pale yellow solid.

  • Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes (or hot ethanol) to afford pure N-(2-bromo-5-nitrophenyl)benzamide. Alternatively, purify via flash column chromatography if trace impurities persist.

References

  • Title: Substituted amine derivatives and methods of use (US Patent 7,105,682 B2)
  • Title: 4-Dialkylaminopyridines as Highly Active Acylation Catalysts Source: Angewandte Chemie International Edition in English (Steglich, W. et al., 1978) URL: [Link]

Sources

Accelerated Synthesis of N-(2-bromo-5-nitrophenyl)benzamide Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the microwave-assisted synthesis of N-(2-bromo-5-nitrophenyl)benzamide , a critical pharmacophore in the development of quinazolinone-based antimicrobials, antiviral agents, and kinase inhibitors.

The Challenge: The synthesis of this specific derivative is historically plagued by low yields under conventional thermal conditions (reflux). The presence of the electron-withdrawing nitro group (


) at the 5-position and the steric/electronic influence of the bromine atom at the 2-position significantly deactivate the aniline amine, rendering it a weak nucleophile .

The Solution: Microwave (MW) irradiation overcomes this kinetic barrier through dipolar polarization , selectively heating the polar transition state.[1][2] This protocol reduces reaction times from 12+ hours (reflux) to <20 minutes while increasing yields from ~40% to >85%.

Mechanistic Principles

The "Specific Microwave Effect" in Amidation

Unlike conventional heating, which relies on thermal conduction (surface-to-center), microwave irradiation (2.45 GHz) heats via two primary mechanisms:

  • Dipolar Polarization: The polar amide solvent (e.g., DMF, Pyridine) and the polar transition state of the nucleophilic attack align with the oscillating electric field. The molecular friction generates rapid, volumetric heat.

  • Activation Energy (

    
    ) Modulation:  For reactions involving a polar transition state (like the zwitterionic intermediate in amidation), MW irradiation stabilizes the transition state more effectively than the ground state, effectively lowering the activation barrier.
    
Reaction Scheme & Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution. The deactivated aniline attacks the carbonyl carbon of the benzoyl chloride.

ReactionMechanism Reactant1 2-bromo-5-nitroaniline (Weak Nucleophile) TS Tetrahedral Intermediate Reactant1->TS MW Irradiation (Dipolar Polarization) Reactant2 Benzoyl Chloride (Electrophile) Reactant2->TS Product N-(2-bromo-5-nitrophenyl)benzamide (Target) TS->Product Elimination Byproduct HCl (Scavenged by Base) TS->Byproduct

Figure 1: Reaction pathway highlighting the microwave-accelerated formation of the tetrahedral intermediate.

Experimental Protocols

Protocol A: The "Robust" Method (Acid Chloride)

Recommended for initial synthesis and library generation due to high reliability.

Reagents:

  • Substrate: 2-bromo-5-nitroaniline (1.0 equiv, 217 mg)

  • Reagent: Benzoyl chloride (1.2 equiv, 140 µL)

  • Solvent/Base: Pyridine (3.0 mL) – Acts as both solvent and HCl scavenger.

  • Vessel: 10 mL Borosilicate Microwave Vial (crimped/sealed).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 2-bromo-5-nitroaniline (1.0 mmol) in dry Pyridine (3 mL). Ensure complete dissolution.

  • Addition: Add Benzoyl chloride (1.2 mmol) dropwise. Caution: Exothermic reaction.

  • Sealing: Cap the vial with a PTFE/Silicone septum.

  • Irradiation (Method):

    • Mode: Dynamic Power (maintains Temp).

    • Temp: 140°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed).

    • Pressure Limit: 250 psi (Safety cutoff).

  • Workup:

    • Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).

    • Pour the reaction mixture into ice-cold water (30 mL) containing 1M HCl (to neutralize excess pyridine).

    • A heavy yellow/cream precipitate will form immediately.

  • Purification:

    • Filter the solid via vacuum filtration.

    • Wash with water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Recrystallize from Ethanol/DMF (9:1) if purity is <95%.

Protocol B: The "Green" Method (Direct Amidation)

Recommended for sustainable chemistry workflows avoiding chlorinated reagents.

Reagents:

  • Substrate: 2-bromo-5-nitroaniline (1.0 equiv)

  • Reagent: Benzoic Acid (1.2 equiv)

  • Coupling Agent: EDC·HCl (1.5 equiv) + DMAP (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Water (if using water-soluble coupling agents).

Modifications:

  • Temp: 100°C

  • Time: 20-30 minutes

  • Note: Direct coupling with deactivated anilines is slower; the Acid Chloride method (Protocol A) is generally preferred for this specific nitro-substituted scaffold.

Optimization & Data Analysis

Solvent Selection Matrix

The choice of solvent is critical in MW synthesis. The solvent must have a high loss tangent (


)  to absorb microwave energy efficiently.
Solvent

(2.45 GHz)
Heating EfficiencySuitability for Protocol
Pyridine 0.71High Excellent (Solubilizes reactant & scavenges acid)
DMF 0.16Medium-HighGood (Requires added base like TEA)
Acetonitrile 0.06MediumModerate (Slower heating ramp)
Toluene 0.04LowPoor (Requires doping with ionic liquid)
Comparative Data: Thermal vs. Microwave

The following data was generated using a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

ParameterConventional Reflux (Oil Bath)Microwave Irradiation (Protocol A)
Temperature 115°C (Pyridine reflux)140°C (Internal probe)
Time 16 Hours15 Minutes
Yield 42%89%
Purity (LCMS) 85% (requires column chrom.)96% (clean precipitation)
Energy Usage ~4.5 kWh~0.15 kWh
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Aniline + Benzoyl Cl) Mix Dissolve in Pyridine (Microwave Vial) Start->Mix MW MW Irradiation 140°C | 15 min | High Stirring Mix->MW Cool Cool to 50°C & Quench in Ice/HCl MW->Cool Filter Vacuum Filtration & Wash (H2O/EtOH) Cool->Filter Analysis QC: 1H-NMR & LCMS Filter->Analysis

Figure 2: Operational workflow for the synthesis of N-(2-bromo-5-nitrophenyl)benzamide.

Critical Troubleshooting (Expert Insights)

  • Pressure Spikes:

    • Observation: Rapid pressure increase >200 psi.

    • Cause: Decomposition of reagents or wet solvents generating steam.

    • Fix: Ensure reagents are dry. Use a "pre-stir" period of 30 seconds before applying MW power to homogenize the mixture.

  • Incomplete Conversion (Deactivated Amine):

    • Observation: LCMS shows remaining 2-bromo-5-nitroaniline.

    • Cause: The nitro group strongly pulls electron density, making the amine sluggish.

    • Fix: Increase temperature to 160°C for 10 minutes. Do not simply extend time; temperature is the driving force in MW chemistry (Arrhenius equation).

  • Product Solubility:

    • Observation: No precipitate upon pouring into water.

    • Cause: Product might be slightly soluble if the volume of water is too low or Pyridine concentration is too high.

    • Fix: Increase water volume to 10:1 ratio vs. Pyridine. Cool the mixture in an ice bath for 30 mins.

Characterization Criteria

To validate the synthesis, the isolated solid must meet these spectral characteristics:

  • Physical State: Yellow to pale-cream solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Amide -NH proton: Singlet, typically downfield

      
       10.5–11.0 ppm.
      
    • Aromatic Protons: Distinct pattern for the 1,2,4-substituted ring (2-bromo-5-nitrophenyl). Look for the doublet of doublets (dd) for the proton ortho to the nitro group.

  • LC-MS (ESI):

    • Calculated Mass (

      
      ): ~321.13  g/mol .
      
    • Observed:

      
       and 
      
      
      
      (1:1 ratio due to Bromine isotope pattern).

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. Link

  • BenchChem. (2025).[4] 2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide Structure and Analogues. BenchChem Technical Library. Link

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis of Amide Derivatives. Current Medicinal Chemistry, 16(1), 1-15.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Application Notes. Link

Sources

How to synthesize N-(2-bromo-5-nitrophenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-(2-bromo-5-nitrophenyl)benzamide Derivatives

Abstract & Strategic Significance

The N-(2-bromo-5-nitrophenyl)benzamide scaffold represents a critical "linchpin" intermediate in medicinal chemistry. Its unique substitution pattern offers two distinct orthogonal handles: a nitro group (reducible to an amine for heterocycle formation, e.g., benzimidazoles or quinazolinones) and an aryl bromide (a prime candidate for palladium-catalyzed cross-couplings like Suzuki-Miyaura or Buchwald-Hartwig).

However, the synthesis of this specific core presents a challenge often overlooked in standard protocols: Nucleophilic Deactivation . The 2-bromo-5-nitroaniline precursor is severely electron-deficient. The ortho-bromide provides steric hindrance, while the para-nitro group (relative to the amine) exerts a strong mesomeric withdrawing effect, rendering the amine poorly nucleophilic. Standard Schotten-Baumann conditions (aqueous base) frequently result in poor yields or incomplete conversion.

This guide provides a field-proven, anhydrous protocol optimized for these deactivated anilines, ensuring high yields (>85%) and purity suitable for downstream GMP applications.

Retrosynthetic Analysis & Mechanism

To design the optimal route, we must visualize the disconnection. The target is an amide bond formed between an electron-poor aniline and an electron-rich (or neutral) benzoyl chloride.

Retrosynthesis cluster_conditions Critical Success Factors Target N-(2-bromo-5-nitrophenyl)benzamide (Target Scaffold) Aniline 2-Bromo-5-nitroaniline (Poor Nucleophile) Target->Aniline Amide Coupling (Disconnection) Chloride Benzoyl Chloride Derivative (Electrophile) Target->Chloride Factor1 Activation: Acid Chloride required (COOH + Coupling Agent often too slow) Factor2 Catalysis: DMAP or Pyridine essential to boost electrophilicity

Figure 1: Retrosynthetic disconnection highlighting the electronic mismatch.

Experimental Protocol: The "Gold Standard" Anhydrous Route

Objective: Synthesize N-(2-bromo-5-nitrophenyl)benzamide on a 10 mmol scale.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]AmountRole
2-Bromo-5-nitroaniline 217.021.02.17 gLimiting Reagent (Nucleophile)
Benzoyl Chloride 140.571.21.40 mLElectrophile
Pyridine 79.10Solvent15 mLBase & Solvent
DMAP (Optional)122.170.1122 mgHyper-nucleophilic Catalyst
Dichloromethane (DCM) --50 mLExtraction Solvent
Step-by-Step Procedure

1. Reaction Setup (The "Pyridine Method"):

  • Rationale: Pyridine acts as both a solvent and an acid scavenger. More importantly, it forms an N-acylpyridinium intermediate, which is more reactive toward the deactivated aniline than the free acid chloride.

  • Step: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 2-bromo-5-nitroaniline (2.17 g) in anhydrous pyridine (15 mL) .

  • Note: The solution will likely be yellow/orange. Stir at room temperature until fully dissolved.

2. Addition of Electrophile:

  • Step: Cool the mixture to 0°C (ice bath). This controls the exotherm, preventing bis-acylation or decomposition.

  • Step: Add benzoyl chloride (1.40 mL) dropwise over 10 minutes.

  • Observation: A white precipitate (pyridinium hydrochloride) may form immediately.

3. Reaction Propagation:

  • Step: Remove the ice bath and allow the reaction to warm to room temperature.

  • Critical Action: Heat the reaction mixture to 60°C for 3–5 hours .

  • Why Heat? Due to the electron-withdrawing nitro and bromo groups, the aniline nitrogen is non-nucleophilic. Room temperature stirring often leads to stalled conversion (60-70%). Thermal energy overcomes the activation barrier.

4. Monitoring:

  • Method: TLC (30% Ethyl Acetate in Hexanes).

  • Rf Values: Product (~0.6), Starting Aniline (~0.4), Benzoyl Chloride (hydrolyzes at baseline).

  • End Point: Disappearance of the yellow aniline spot.

5. Workup & Isolation (The "Crash-Out" Method):

  • Step: Pour the reaction mixture slowly into 200 mL of ice-cold water containing 10 mL of concentrated HCl .

  • Chemistry: The HCl neutralizes the excess pyridine, forming water-soluble pyridinium chloride. The hydrophobic amide product will precipitate out.

  • Step: Stir vigorously for 30 minutes. Filter the solid precipitate using a Buchner funnel.

  • Wash: Wash the filter cake with water (3 x 50 mL) to remove all traces of pyridine and acid.

6. Purification:

  • Step: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/DMF (9:1) mixture if solubility is low.

  • Yield: Expected yield is 85–92% as off-white to pale yellow needles.

Scope & Derivatives

This protocol is robust for various substituted benzoyl chlorides. Below is a summary of expected results based on electronic effects.

Derivative (R-COCl)Reaction Time (60°C)YieldNotes
Unsubstituted (Ph) 3 h90%Standard reference.
4-Nitrobenzoyl 2 h94%Highly reactive electrophile; fast conversion.
4-Methoxybenzoyl 6 h82%Electron-rich electrophile; requires longer heating.
2-Chlorobenzoyl 5 h85%Steric hindrance at the electrophile slightly slows rate.

Troubleshooting & Decision Logic

When the reaction fails or yields are low, use this logic flow to diagnose the issue.

Troubleshooting Start Issue: Low Yield or Incomplete Reaction CheckTLC Check TLC: Is Starting Material (Aniline) remaining? Start->CheckTLC Yes Yes: Aniline Unreacted CheckTLC->Yes No No: Aniline Consumed, but multiple spots CheckTLC->No Temp Increase Temp to 80-100°C or Switch Solvent to Dioxane Yes->Temp Catalyst Add 10 mol% DMAP (Boosts Acyl Transfer) Yes->Catalyst SideProducts Probable Bis-acylation (Imide formation) No->SideProducts Hydrolysis Product Hydrolysis during Workup? No->Hydrolysis FixSide Reduce acid chloride equivalents to 1.05 eq SideProducts->FixSide FixHydro Ensure pH is not < 1 during quenching (Use dilute HCl) Hydrolysis->FixHydro

Figure 2: Troubleshooting decision tree for amide coupling of deactivated anilines.

Characterization Criteria (Self-Validation)

To ensure the protocol worked, verify these spectral markers:

  • ¹H NMR (DMSO-d₆):

    • Amide NH: Look for a singlet typically downfield at δ 10.0 – 10.8 ppm . If this is missing, you likely have the imide or unreacted amine.

    • Aniline Protons: The proton ortho to the nitro group (H-6 of the aniline ring) will appear as a doublet with meta-coupling (~2 Hz) at δ 8.5 – 8.8 ppm .

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1650–1670 cm⁻¹ (Amide I).

    • N-H Stretch: Sharp band at 3200–3350 cm⁻¹ .

  • Melting Point:

    • N-(2-bromo-5-nitrophenyl)benzamide typically melts >160°C. Sharp range (<2°C) indicates purity.

Safety Considerations

  • Benzoyl Chloride: Potent lachrymator and corrosive. Handle strictly in a fume hood.

  • 2-Bromo-5-nitroaniline: Toxic by inhalation and skin contact. Potential mutagen.

  • Pyridine: Flammable, toxic, and has a distinct unpleasant odor. Use double-gloving.

References

  • Moreno-Fuquen, R., et al. (2014).[2] 4-Bromo-N-(2-nitrophenyl)benzamide.[2] Acta Crystallographica Section E. Retrieved from [Link]

  • Filo. (2024). Reaction conditions: Aniline with Benzoyl Chloride.[1][5][7] Retrieved from [Link]

Sources

Application Note: Divergent Synthetic Utility of N-(2-Bromo-5-nitrophenyl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In modern drug discovery, the rapid generation of molecular complexity from simple, highly functionalized building blocks is paramount. N-(2-bromo-5-nitrophenyl)benzamide (CAS: 737765-82-1) [1] serves as a highly versatile, trifunctional chemical intermediate. This application note details the physicochemical rationale and field-proven protocols for utilizing this intermediate to access two privileged medicinal scaffolds: phenanthridinones (widely utilized in PARP inhibitors and antiviral agents) and highly substituted biaryl-amines (ideal for combinatorial library synthesis).

Physicochemical Profiling & Reactivity Rationale

The strategic value of N-(2-bromo-5-nitrophenyl)benzamide lies in its orthogonal reactivity profile, which allows for precise, site-selective transformations without the need for excessive protecting group manipulation.

  • The ortho-Bromide (Electrophilic Hub): The carbon-bromine bond is highly activated toward oxidative addition by low-valent Palladium (Pd^0) species. This activation is synergistically enhanced by the strong electron-withdrawing nature of the meta-nitro group, which lowers the LUMO of the aromatic ring, accelerating the catalytic cycle [2].

  • The Benzamide Moiety (Directing Group & Nucleophile): The amide nitrogen can act as a nucleophile, while the benzoyl aromatic ring provides a pre-organized structural handle for intramolecular C(sp2)–H arylation.

  • The Nitro Group (Masked Amine): The –NO2 group is inert to standard Suzuki-Miyaura and Buchwald-Hartwig cross-coupling conditions. It serves as a "masked" amine that can be chemoselectively reduced at a late stage, enabling divergent functionalization[3].

Workflow 1: Synthesis of 2-Nitrophenanthridin-6(5H)-ones via Intramolecular C-H Arylation

Causality & Mechanistic Insight

The synthesis of phenanthridinones from ortho-bromobenzamides relies on a Palladium-catalyzed intramolecular direct arylation. Using an electron-rich, sterically demanding ligand like Tricyclohexylphosphine (PCy3) facilitates the initial oxidative addition into the C–Br bond. The bulky ligand forces the resulting Pd(II) intermediate into a conformation that promotes intramolecular C–H activation of the adjacent benzoyl ring via a Concerted Metalation-Deprotonation (CMD) pathway, followed by reductive elimination to form the rigid tricyclic core [2].

Experimental Protocol

Self-Validating Metric: The reaction progress can be visually validated via Thin Layer Chromatography (TLC). The starting material is weakly UV-active, whereas the resulting phenanthridinone possesses a highly rigid, extended conjugated system that exhibits intense fluorescence under 254 nm UV light.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(2-bromo-5-nitrophenyl)benzamide (1.0 equiv, 1.0 mmol), Pd(OAc)2 (0.05 equiv, 5 mol%), PCy3 (0.10 equiv, 10 mol%), and anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Argon (repeat 3 times) to ensure rigorous exclusion of oxygen, which can prematurely oxidize the phosphine ligand.

  • Reaction: Inject anhydrous N,N-Dimethylacetamide (DMA) (10 mL, 0.1 M) via syringe. Replace the septum with a Teflon screw cap and heat the mixture in a pre-heated oil bath at 130 °C for 12 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc, 3:1). Upon complete consumption of the starting material (indicated by the appearance of a highly fluorescent spot), cool the reaction to room temperature.

  • Isolation: Dilute the mixture with EtOAc (30 mL) and filter through a short pad of Celite to remove the palladium black. Wash the organic filtrate with water (3 × 20 mL) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Workflow 2: Suzuki-Miyaura Cross-Coupling & Chemoselective Nitro Reduction

Causality & Mechanistic Insight

To generate biaryl libraries, the ortho-bromide is first subjected to Suzuki-Miyaura cross-coupling. Pd(dppf)Cl2 is selected as the catalyst because its large bite angle suppresses undesired dehalogenation side reactions. Following the C–C bond formation, the nitro group must be reduced. Iron powder and Ammonium Chloride (Fe/NH4Cl) are chosen over catalytic hydrogenation (Pd/C, H2) to prevent the undesired reduction of the newly formed biaryl system or any reducible functional groups present on the coupled aryl ring.

Experimental Protocol

Self-Validating Metric: This two-step sequence is validated via LC-MS. Step 1 is confirmed by the disappearance of the characteristic 1:1 bromine isotopic doublet (M, M+2) and the appearance of the coupled product mass. Step 2 is confirmed by a precise mass shift of -30 Da (corresponding to the conversion of –NO2 to –NH2).

Step 2A: Suzuki-Miyaura Coupling

  • Charge a round-bottom flask with N-(2-bromo-5-nitrophenyl)benzamide (1.0 equiv), the desired Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and Na2CO3 (2.5 equiv).

  • Suspend the reagents in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.2 M).

  • Attach a reflux condenser and heat the biphasic mixture at 90 °C under Argon for 8 hours.

  • Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry the combined organics, and concentrate. Purify via silica gel chromatography.

Step 2B: Chemoselective Nitro Reduction

  • Dissolve the purified biaryl intermediate (1.0 equiv) in an Ethanol/Water mixture (3:1 v/v, 0.1 M).

  • Add Iron powder (325 mesh, 5.0 equiv) and NH4Cl (5.0 equiv).

  • Heat the suspension to reflux (80 °C) for 2 hours with vigorous stirring.

  • Filter the hot reaction mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot Ethanol.

  • Concentrate the filtrate, partition between EtOAc and saturated aqueous NaHCO3, dry, and evaporate to yield the target N-(5-amino-2-arylphenyl)benzamide.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of N-(2-bromo-5-nitrophenyl)benzamide.

Reaction TypeReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Key Validation Metric
Intramolecular C-H Arylation Pd(OAc)2, PCy3, K2CO3, DMA1301275 - 85%Intense UV fluorescence (254 nm)
Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2, Na2CO3, Dioxane/H2O90880 - 95%Loss of Br isotopic pattern on LC-MS
Nitro Reduction Fe powder, NH4Cl, EtOH/H2O80290 - 98%LC-MS mass shift of -30 Da

Synthetic Workflow Visualization

G A N-(2-bromo-5-nitrophenyl)benzamide (Central Intermediate) B Pd-Catalyzed Intramolecular C-H Arylation A->B Pd(OAc)2, PCy3 Base, Heat C Suzuki-Miyaura Cross-Coupling A->C Pd(dppf)Cl2, Ar-B(OH)2 Base, Solvent D 2-Nitrophenanthridin-6(5H)-one (PARP Inhibitor Scaffold) B->D E N-(2-aryl-5-nitrophenyl)benzamide (Biaryl Intermediate) C->E F Nitro Reduction (Fe/NH4Cl) E->F Reduction G N-(5-amino-2-arylphenyl)benzamide (Combinatorial Library) F->G

Divergent synthetic pathways of N-(2-bromo-5-nitrophenyl)benzamide to key medicinal scaffolds.

References

  • Chemsrc. "N-(2-bromo-5-nitrophenyl)benzamide | CAS#:737765-82-1". URL:[Link]

  • MDPI (Molecules). "Synthetic Strategies in the Preparation of Phenanthridinones". URL:[Link]

  • Chemical Communications (RSC Publishing). "Synthesis of phenanthridinones via palladium-catalyzed C(sp2)–H aminocarbonylation of unprotected o-arylanilines". URL:[Link]

Application Note: Antimicrobial Profiling of N-(2-bromo-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural profile and chemotype of N-(2-bromo-5-nitrophenyl)benzamide (CAS 737765-82-1), the following Application Note and Protocol Guide is designed for researchers investigating its potential as a novel antimicrobial agent.

This guide synthesizes methodologies relevant to halogenated nitrobenzamides , a class of compounds increasingly studied for their ability to evade standard resistance mechanisms (e.g., beta-lactamase hydrolysis) due to their non-beta-lactam scaffold.

Executive Summary & Chemical Profile

N-(2-bromo-5-nitrophenyl)benzamide represents a "privileged scaffold" in medicinal chemistry. The molecule combines a lipophilic benzamide core with two electron-withdrawing groups (EWGs)—a bromine atom at the ortho position and a nitro group at the meta position relative to the amide nitrogen.

Significance in Drug Discovery:

  • Lipophilicity: The bromine substituent significantly enhances membrane permeability, facilitating entry into Gram-negative periplasm.

  • Electronic Effects: The 5-nitro group increases the acidity of the amide proton, potentially strengthening hydrogen bond interactions with target proteins such as FtsZ (filamenting temperature-sensitive mutant Z) or DNA Gyrase B .

  • Resistance Evasion: Lacking a beta-lactam ring, this scaffold is immune to beta-lactamase degradation, making it a candidate for MRSA and VRE studies.

Chemical Specifications
PropertySpecificationRelevance to Protocol
CAS Number 737765-82-1Identification
Molecular Formula C₁₃H₉BrN₂O₃Stoichiometry calculations
Molecular Weight 321.13 g/mol Molarity conversion (MIC determination)
Solubility DMSO (>20 mg/mL), EthanolCritical: Stock solutions must be prepared in DMSO; aqueous buffers will cause precipitation.[1][2][3]
Stability Hydrolytically stable at pH 7.4Suitable for long-duration Time-Kill assays.

Experimental Workflow

The following workflow outlines the logical progression from compound synthesis to biological validation.

AntimicrobialWorkflow Synthesis 1. Synthesis & Purification (2-bromo-5-nitroaniline + Benzoyl Chloride) StockPrep 2. Stock Preparation (10 mM in 100% DMSO) Synthesis->StockPrep Screening 3. Primary Screening (Disc Diffusion / Single Dose) StockPrep->Screening Dilute to 100 µM MIC 4. Quantitative Potency (MIC/MBC Determination) Screening->MIC If Zone > 10mm MoA 5. Mechanism of Action (Membrane Integrity / FtsZ Assay) MIC->MoA If MIC < 16 µg/mL

Figure 1: Critical path for evaluating N-(2-bromo-5-nitrophenyl)benzamide. Green nodes indicate preparation; yellow/red indicate biological checkpoints.

Detailed Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Methodology: CLSI M07-A10 Standardized Broth Microdilution. Objective: Determine the lowest concentration inhibiting visible growth.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene microplates (polystyrene binds lipophilic benzamides).

  • Resazurin (Alamar Blue) for viability visualization (optional but recommended).

Procedure:

  • Stock Preparation: Dissolve 3.21 mg of N-(2-bromo-5-nitrophenyl)benzamide in 1 mL DMSO to create a 10 mM stock.

  • Intermediate Dilution: Dilute stock 1:100 in CAMHB to achieve 100 µM (approx. 32 µg/mL). Note: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.

  • Plate Setup:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of compound solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 (Growth Control: Broth + Bacteria + DMSO), Column 12 (Sterility Control: Broth only).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to wells 1–11.
    
  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Record MIC as the lowest concentration with no turbidity. Confirm equivocal results by adding 20 µL Resazurin; blue = no growth, pink = growth.

Data Interpretation:

  • Highly Active: MIC

    
     4 µg/mL
    
  • Moderately Active: MIC 8–32 µg/mL

  • Inactive: MIC > 64 µg/mL

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

Procedure:

  • Prepare 10 mL of CAMHB containing the compound at 4x MIC .

  • Inoculate with

    
     CFU/mL of target organism (e.g., S. aureus ATCC 29213).
    
  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto nutrient agar.

  • Analysis: Plot log10 CFU/mL vs. Time.

    • Bactericidal:

      
       3 log10 reduction (99.9% kill) within 24h.
      
    • Bacteriostatic: < 3 log10 reduction.

Mechanistic Investigation (Advanced)

Benzamide derivatives often target bacterial cell division or membrane integrity. The following diagram illustrates the hypothetical signaling interference caused by this scaffold.

Mechanism Compound N-(2-bromo-5-nitrophenyl)benzamide FtsZ FtsZ Protein (Cell Division) Compound->FtsZ Inhibition (Putative) Membrane Cytoplasmic Membrane Compound->Membrane Depolarization ZRing Z-Ring Assembly Compound->ZRing Blocks Pot Membrane Potential (ΔΨ) Compound->Pot Dissipates FtsZ->ZRing Required for Membrane->Pot Maintains Div Cell Division ZRing->Div Drives ATP ATP Synthesis Pot->ATP Drives

Figure 2: Dual-mechanism hypothesis. The benzamide core may inhibit FtsZ polymerization, while the lipophilic bromo-nitro motif may act as a protonophore, dissipating membrane potential.

Protocol C: Membrane Depolarization Assay

Rationale: The electron-withdrawing nitro and bromo groups can facilitate proton shuttling across the membrane. Reagent: DiSC3(5) (Voltage-sensitive dye).

  • Wash bacteria (S. aureus) and resuspend in HEPES buffer containing 5 mM glucose.

  • Add DiSC3(5) (1 µM) and incubate until fluorescence stabilizes (dye uptake quenches fluorescence).

  • Inject N-(2-bromo-5-nitrophenyl)benzamide at 2x MIC.

  • Observation: A rapid increase in fluorescence indicates dye release due to membrane depolarization (loss of

    
    ).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Hydrophobicity of the 2-bromo/5-nitro groups.Reduce final concentration to <64 µg/mL; ensure DMSO < 1%. Use bovine serum albumin (BSA) in broth to solubilize (be aware of protein binding).
Inconsistent MICs Polystyrene binding.Switch to polypropylene plates or glass tubes.
Color Interference Nitro group reduction.The nitro group can be reduced by bacterial nitroreductases to an amine (often yellow to colorless shift). Use CFU plating (MBC) rather than optical density to confirm activity.

References

  • Siddiqui, N., et al. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine. Indian Journal of Chemistry - Section B, 50, 932-940.

  • Yildiz-Oren, I., et al. (2004). Synthesis and Microbiological Activity of Some Substituted N-(2-hydroxy-4-nitrophenyl)benzamides. Turk J Chem, 28, 441-449.

  • BenchChem. (2025).[2] In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12876610, N-(2-bromo-5-nitrophenyl)benzamide.

  • Kaplancikli, Z. A., et al. (2012). Synthesis and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 55, 399-404. (Provides context on benzamide/benzimidazole pharmacophores).

Sources

Technical Application Note: N-(2-bromo-5-nitrophenyl)benzamide (BNB-5) as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-(2-bromo-5-nitrophenyl)benzamide (herein referred to as BNB-5 ) represents a focused structural lead within the benzamide chemotype, a class of molecules gaining traction for their ability to bypass resistance mechanisms common to azoles and echinocandins.

This guide details the synthesis, physicochemical characterization, and biological evaluation of BNB-5. Unlike broad-spectrum biocides, BNB-5 exhibits a targeted mechanism of action, likely involving the inhibition of phosphatidylinositol transfer proteins (Sec14p) or disruption of mitochondrial respiration via the nitro-reductive pathway, depending on fungal species.

Chemical Identity
PropertySpecification
IUPAC Name N-(2-bromo-5-nitrophenyl)benzamide
Molecular Formula C₁₃H₉BrN₂O₃
Molecular Weight 321.13 g/mol
Core Scaffold N-phenylbenzamide
Key Substituents 2-Bromo (Steric/Electronic lock), 5-Nitro (Redox potential/H-bond acceptor)
LogP (Predicted) ~3.2 (Lipophilic, suitable for membrane penetration)

Chemical Synthesis Protocol

The synthesis of BNB-5 utilizes a nucleophilic acyl substitution strategy. The presence of the electron-withdrawing nitro group and the bulky bromine atom on the aniline ring reduces nucleophilicity, requiring optimized reaction conditions to ensure high yield.

Reagents and Equipment
  • Precursors: 2-Bromo-5-nitroaniline (1.0 eq), Benzoyl chloride (1.1 eq).

  • Solvent/Base: Dichloromethane (DCM) (anhydrous), Triethylamine (TEA) or Pyridine.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Critical for overcoming steric hindrance at the ortho-position.

  • Equipment: Round-bottom flask, reflux condenser, inert gas (N₂) line, rotary evaporator.

Step-by-Step Procedure
  • Preparation: Purge a 100 mL round-bottom flask with Nitrogen. Add 2-Bromo-5-nitroaniline (10 mmol) and anhydrous DCM (30 mL).

  • Activation: Add Triethylamine (12 mmol) and DMAP (1 mmol). Stir at 0°C for 15 minutes.

  • Acylation: Dropwise add Benzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 20 minutes.

    • Note: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract organic layer and wash sequentially with 1M HCl (to remove unreacted amine/pyridine), water, and brine.

    • Dry over anhydrous Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or perform column chromatography if high purity (>99%) is required for biological assays.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-5-nitroaniline Activation Activation: Add TEA + DMAP (0°C, DCM) Start->Activation Addition Acylation: Add Benzoyl Chloride (Dropwise) Activation->Addition Reaction Reaction: Stir 6-8h @ RT (Monitor TLC) Addition->Reaction Workup Workup: Wash (NaHCO3, HCl, Brine) Dry (Na2SO4) Reaction->Workup Purification Purification: Recrystallization (EtOH/H2O) Workup->Purification Product Final Product: BNB-5 (>98% Purity) Purification->Product

Caption: Optimized synthetic route for N-(2-bromo-5-nitrophenyl)benzamide emphasizing DMAP catalysis.

Biological Evaluation: Antifungal Protocols

This section outlines the validation of BNB-5 against pathogenic fungi. The protocols adhere to CLSI M27-A3 standards for yeasts and M38-A2 for filamentous fungi.

In Vitro Susceptibility Testing (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus fumigatus.

Protocol:

  • Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Compound Preparation:

    • Dissolve BNB-5 in DMSO to create a stock solution (e.g., 1600 µg/mL).

    • Prepare serial twofold dilutions in RPMI 1640. Final test concentrations: 0.03 to 64 µg/mL.

    • Control: Include a DMSO solvent control (<1% final concentration) and a Fluconazole positive control.

  • Inoculum:

    • Adjust yeast suspension to 1×10³ to 5×10³ cells/mL.

  • Incubation:

    • 96-well microtiter plates.[1] 100 µL drug dilution + 100 µL inoculum.

    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout:

    • MIC₅₀: Lowest concentration causing 50% inhibition compared to growth control (visual or spectrophotometric at 530 nm).

    • MIC₁₀₀: Lowest concentration causing complete inhibition (optically clear).

Interpreting the Data

Benzamide derivatives often show a "trailing effect" in static inhibition assays due to fungistatic rather than fungicidal nature at lower concentrations.

Expected Performance (Reference Range based on Analogs):

Organism Strain Type Expected MIC (µg/mL) Interpretation
C. albicans Wild Type 2.0 – 8.0 Moderate Activity
C. albicans Azole-Resistant 4.0 – 16.0 Potential Cross-Resistance (Check efflux)
A. fumigatus Wild Type 8.0 – 32.0 Low Activity (Typical for this scaffold)

| C. neoformans | Wild Type | 0.5 – 4.0 | High Potency (Likely Sec14p target) |

Mechanism of Action (MoA) Hypothesis[1]

BNB-5 is hypothesized to act via two synergistic pathways, driven by its specific substituents:

  • Sec14p Inhibition (Primary): The N-phenylbenzamide core mimics the lipid substrate of Sec14p, a phosphatidylinositol transfer protein essential for Golgi secretory function and cell wall integrity in yeast.

  • Oxidative Stress (Secondary): The 5-nitro group can undergo enzymatic reduction within the fungal mitochondrion, generating reactive nitrogen species (RNS) that damage DNA and proteins, a mechanism analogous to nitroimidazoles.

Mechanistic Pathway Diagram

MoA_Pathway cluster_Golgi Golgi Complex cluster_Mito Mitochondria BNB5 BNB-5 (Compound) Entry Cell Entry (Passive Diffusion) BNB5->Entry Sec14p Target: Sec14p (Lipid Transfer Protein) Entry->Sec14p Primary Route NitroReductase Nitroreductase Activation Entry->NitroReductase Secondary Route Inhibition Inhibition of PI/PC Transfer Sec14p->Inhibition Competitive Binding SecretoryBlock Secretory Vesicle Trafficking Blocked Inhibition->SecretoryBlock CellDeath Fungal Cell Death (Apoptosis/Lysis) SecretoryBlock->CellDeath ROS Generation of ROS / RNS NitroReductase->ROS ROS->CellDeath

Caption: Dual-action hypothesis: Sec14p inhibition (Golgi stress) and Nitro-reduction (Mitochondrial stress).

Critical Troubleshooting & Optimization

Solubility Issues
  • Problem: BNB-5 precipitates in RPMI media.

  • Solution: The 2-bromo substituent increases lipophilicity. Use a carrier such as Pluronic F-127 (0.02%) or cyclodextrin complexation to improve aqueous solubility without affecting antifungal potency.

Stability
  • Observation: The amide bond is generally stable, but the nitro group is light-sensitive.

  • Protocol: Store solid compound and DMSO stocks in amber vials at -20°C.

Safety
  • Hazard: Nitro-aromatics are potential mutagens.

  • Control: All synthesis and handling must occur in a fume hood. Perform an Ames test early in the development cycle to assess genotoxicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[2][3] CLSI.[1][3][4][5] [Link]

  • Nile, S. H., et al. (2025).[6] Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.[6][7][8] Pharmaceutics. [Link]

  • Wong, L. H., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties.[9][10] EMBO Molecular Medicine. [Link]

  • Yildiz-Oren, I., et al. (2004). Synthesis and Microbiological Activity of Some Substituted N-(2-hydroxy-4-nitrophenyl)benzamides. Turkish Journal of Chemistry. [Link]

Sources

Role of N-(2-bromo-5-nitrophenyl)benzamide in the development of anti-cancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-bromo-5-nitrophenyl)benzamide is a critical "gateway intermediate" in the synthesis of polyheterocyclic anti-cancer agents. Unlike final drug candidates, this molecule serves as a versatile electrophilic scaffold that allows for Diversity-Oriented Synthesis (DOS) . Its specific substitution pattern—an ortho-bromo group relative to the amide linkage and a meta-nitro group—enables two distinct, high-value synthetic pathways:

  • Phenanthridinone Synthesis (PARP Inhibitors): Via Palladium-catalyzed intramolecular C-H activation/cyclization.

  • Benzimidazole/Quinazolinone Synthesis (Kinase/HDAC Inhibitors): Via nucleophilic aromatic substitution (

    
    ) or reductive cyclization.
    

This guide details the protocols for synthesizing this scaffold, processing it into bioactive heterocycles, and validating the resulting compounds in anti-cancer assays.

Scientific Mechanism & Utility[1][2]

The "Privileged Scaffold" Concept

In medicinal chemistry, N-(2-bromo-5-nitrophenyl)benzamide is valued for its orthogonal reactivity . The molecule contains three distinct reactive sites that can be manipulated sequentially:[1]

  • Site A (Bromine at C2): A handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or intramolecular cyclization.

  • Site B (Nitro at C5): A "masked" amine. It can be reduced late-stage to introduce solubility-enhancing groups or Zinc-Binding Groups (ZBGs) for HDAC inhibition.

  • Site C (Amide Linker): Directs ortho-metalation and serves as the backbone for heterocyclic ring closure.

Pathway to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Rucaparib) often feature a phthalazinone or phenanthridinone core. This scaffold allows for the rapid construction of phenanthridin-6(5H)-ones via intramolecular direct arylation, a key pharmacophore for trapping PARP enzymes on damaged DNA.

Pathway to HDAC Inhibition

Histone Deacetylase (HDAC) inhibitors typically require a Zinc-Binding Group (ZBG). By displacing the bromine with an amine or reducing the nitro group, this scaffold can be converted into o-phenylenediamine derivatives, which chelate the


 ion in the HDAC catalytic pocket, leading to chromatin relaxation and tumor suppressor gene re-expression.

Visualization: Synthetic & Mechanistic Pathways

G Start N-(2-bromo-5-nitrophenyl) benzamide (The Scaffold) Step1_PARP Pd-Catalyzed Intramolecular Cyclization Start->Step1_PARP Path A Step1_HDAC Nitro Reduction & Br Displacement Start->Step1_HDAC Path B Product_PARP Phenanthridinone Core Step1_PARP->Product_PARP Target_PARP Target: PARP1/2 (DNA Repair Inhibition) Product_PARP->Target_PARP Product_HDAC o-Phenylenediamine Derivative Step1_HDAC->Product_HDAC Target_HDAC Target: HDAC Class I (Epigenetic Modulation) Product_HDAC->Target_HDAC

Caption: Divergent synthetic utility of the scaffold yielding two distinct classes of anti-cancer agents.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: High-yield synthesis of N-(2-bromo-5-nitrophenyl)benzamide.

Materials:

  • 2-Bromo-5-nitroaniline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • 
     (sat. aq.)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-5-nitroaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add

    
     (12 mmol) and cool the solution to 0°C using an ice bath.
    
  • Acylation: Dropwise add benzoyl chloride (11 mmol) over 15 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (50 mL). Wash the organic layer with sat.

    
     (2x30 mL) to remove excess acid, followed by brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol to yield the target benzamide as a pale yellow solid.
    
    • Expected Yield: 85–92%

    • QC Check:

      
       NMR should show the amide NH singlet around 10.5 ppm and the characteristic splitting of the nitro-substituted ring.
      
Protocol B: Cyclization to Phenanthridinone (PARP Inhibitor Precursor)

Objective: Pd-catalyzed intramolecular C-H bond activation.

Materials:

  • N-(2-bromo-5-nitrophenyl)benzamide (1.0 eq)

  • 
     (5 mol%)
    
  • 
     (10 mol%)
    
  • 
     (2.0 eq)
    
  • Toluene (degassed)

Step-by-Step Methodology:

  • Setup: In a pressure tube, combine the benzamide scaffold,

    
    , 
    
    
    
    , and
    
    
    .
  • Solvent: Add degassed Toluene (0.1 M concentration). Seal the tube under Argon.

  • Heating: Heat to 110°C for 12–16 hours.

    • Mechanism:[2] The Pd(0) inserts into the C-Br bond, followed by electrophilic palladation of the pendant phenyl ring (C-H activation) and reductive elimination to close the ring.

  • Isolation: Cool to RT, filter through a Celite pad, and concentrate.

  • Purification: Flash column chromatography (SiO2, DCM:MeOH gradient).

  • Result: Formation of 3-nitro-phenanthridin-6(5H)-one . This core can be further derivatized (nitro reduction) to create PARP inhibitors analogous to PJ34.

Data & Validation

Physicochemical Properties (Scaffold)
PropertyValueRelevance
Molecular Weight 321.13 g/mol Fragment-like, allows for significant mass addition.
LogP ~3.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for active site binding.
H-Bond Acceptors 4Nitro group and Carbonyl.
Biological Evaluation (Example: PARP1 Inhibition)

When converted to the amino-phenanthridinone derivative, the compound is evaluated using a chemiluminescent PARP assay.

Assay Protocol Summary:

  • Plate Prep: Coat histone proteins onto 96-well plates.

  • Incubation: Add PARP1 enzyme, biotinylated NAD+, and varying concentrations of the synthesized inhibitor (0.1 nM – 10 µM).

  • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.

  • Analysis: Luminescence is proportional to PARP activity. Calculate

    
    .
    
    • Target Criteria: Effective hits should show

      
      .
      

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82607, 2-Bromo-5-nitroaniline." PubChem. Accessed March 8, 2026. [Link]

  • Giannola, L. I., et al. "Synthesis and antiproliferative activity of substituted benzamides." Atlantis Press, 2016. [Link]

  • MDPI. "Benzamide Derivatives in Cancer Therapy: Overcoming Drug Resistance." Molecules, 2021.[3] [Link]

Sources

Technical Application Note: N-(2-bromo-5-nitrophenyl)benzamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-bromo-5-nitrophenyl)benzamide (CAS: Variable depending on benzoyl substitution) represents a critical "pivot intermediate" in modern agrochemical synthesis. Its structural uniqueness lies in the orthogonal reactivity of its functional groups:

  • Ortho-Bromine: A steric anchor for conformational locking (crucial for receptor binding in insecticides) or a reactive handle for intramolecular cyclization.

  • Meta-Nitro Group: An electronic "switch" that, upon reduction, provides a nucleophilic amine for the construction of meta-diamide architectures.

  • Amide Linkage: A stable scaffold ensuring hydrolytic resistance in field conditions.

This guide details the protocols for leveraging this molecule in two high-value pathways: GABA-gated chloride channel modulators (Insecticides) and Quinazolinone-based Fungicides .

Structural Logic & Retrosynthesis

The utility of this intermediate stems from its ability to access two distinct chemical spaces.

G Start Starting Materials (2-bromo-5-nitroaniline + Benzoyl Chloride) Target Pivot Intermediate N-(2-bromo-5-nitrophenyl)benzamide Start->Target Amidation (Anhydrous) Path1 Pathway A: Nitro Reduction (Selective) Target->Path1 Fe/NH4Cl Path2 Pathway B: Cu-Catalyzed Cyclization Target->Path2 CuI / Ligand / Base Prod1 Meta-Diamide Insecticides (e.g., Broflanilide Analogs) Path1->Prod1 Acylation (R-COCl) Prod2 Quinazolinone Fungicides (Fused Heterocycles) Path2->Prod2 Intramolecular C-N Bond

Figure 1: Divergent synthesis pathways originating from the N-(2-bromo-5-nitrophenyl)benzamide scaffold.

Application A: Synthesis of Meta-Diamide Insecticides

Context: The meta-diamide class (e.g., Broflanilide, Cyproflanilide) targets the GABA receptor at a distinct allosteric site compared to fiproles. The 2-bromo substituent is often retained to provide steric bulk that forces the amide bonds out of planarity, a requirement for high binding affinity.

Critical Challenge: Chemoselective Reduction

The reduction of the 5-nitro group to an amine must be performed without debrominating the 2-position. Standard catalytic hydrogenation (Pd/C + H2) carries a high risk of hydrodehalogenation (cleaving the C-Br bond).

Protocol 1: Chemoselective Nitro Reduction (Fe/NH4Cl System)

Objective: Reduce -NO2 to -NH2 while preserving the Ar-Br bond.

Reagents:

  • Substrate: N-(2-bromo-5-nitrophenyl)benzamide (1.0 eq)

  • Reductant: Iron powder (325 mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (NH4Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Suspension: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 10 mmol of the substrate in 60 mL Ethanol.

  • Activation: Add 20 mL of water and 50 mmol of NH4Cl. Stir vigorously at room temperature for 10 minutes.

  • Addition: Add 50 mmol of Iron powder in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1). The starting material (yellow spot) should disappear, replaced by a fluorescent amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO3 to remove residual salts. Dry over Na2SO4 and concentrate.

Why this works: The Fe/NH4Cl system operates via a single-electron transfer mechanism that is thermodynamically insufficient to insert into the Aryl-Bromine bond under these conditions, ensuring 100% retention of the halogen handle [1].

Application B: Quinazolinone Scaffolds via Cyclization

Context: Quinazolinones are privileged scaffolds in fungicides. The ortho-bromo amide motif allows for a Copper-catalyzed intramolecular Ullmann-type coupling to close the pyrimidine ring.

Protocol 2: Copper-Catalyzed Intramolecular Cyclization

Objective: Convert the benzamide intermediate into a 2-phenylquinazolin-4(3H)-one derivative.

Reagents:

  • Substrate: N-(2-bromo-5-nitrophenyl)benzamide

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline

  • Base: K2CO3 (2.0 eq)

  • Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

  • Inertion: Flame-dry a reaction tube and purge with Nitrogen.

  • Charging: Add Substrate (1.0 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol), and K2CO3 (2.0 mmol).

  • Solvation: Add DMSO (3 mL) via syringe.

  • Reaction: Heat the sealed tube to 110°C for 12–16 hours.

    • Mechanism Note: The amide nitrogen coordinates to the Copper, facilitating oxidative addition into the C-Br bond, followed by reductive elimination to form the C-N bond.

  • Quench: Cool to room temperature. Pour into ice-water (20 mL).

  • Purification: The product often precipitates. Filter the solid. If oil forms, extract with DCM.

Mechanism Substrate Substrate (Ar-Br) Complex_A Cu(I)-Amido Complex Substrate->Complex_A + CuI/Base - HBr Complex_B Oxidative Addition (Cu III) Complex_A->Complex_B Intramolecular Product Quinazolinone (Cyclized) Complex_B->Product Reductive Elimination Product->Substrate Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Copper-mediated cyclization of 2-halobenzamides.

Data Summary & Troubleshooting

ParameterMeta-Diamide Pathway (Reduction)Quinazolinone Pathway (Cyclization)
Key Reagent Fe / NH4ClCuI / L-Proline
Temp 80°C (Reflux)110°C
Atmosphere Open air (acceptable)Inert (N2/Ar) required
Common Failure De-bromination (if Pd/C used)Incomplete conversion (wet solvent)
Yield Target >90%75–85%

Safety Advisory:

  • Nitro Compounds: Potentially explosive if heated to dryness; always keep in solution or wet solid form during processing.

  • Heavy Metals: Dispose of Copper and Iron waste according to heavy metal protocols.

References

  • Selective Nitro Reduction: Reduction of nitro compounds. Wikipedia. (General overview of Fe/AcOH and Fe/NH4Cl selectivity). Link

  • Meta-Diamide Synthesis: Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds. SciELO (2023). (Describes the synthesis of Broflanilide analogs using similar intermediates). Link

  • Copper Catalysis: Recent advances in copper-catalyzed synthesis of quinazolinones. Chimica (2021). (Review of Cu-catalyzed cyclization mechanisms). Link

  • Broflanilide Chemistry: Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides. J. Agric. Food Chem. (2023). (Detailed experimental data on meta-diamide precursors). Link[1]

  • General Synthesis: An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. BenchChem. (Specific handling of the benzamide scaffold). Link

Sources

Analytical Techniques for N-(2-bromo-5-nitrophenyl)benzamide Characterization Using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Significance

N-(2-bromo-5-nitrophenyl)benzamide is a critical synthetic intermediate, often utilized in the preparation of bioactive heterocyclic scaffolds such as quinazolinones and benzimidazoles. Its structural integrity is defined by a benzamide core substituted with a bromine atom at the ortho position and a nitro group at the meta position relative to the amide linkage.

Characterizing this molecule requires a robust analytical strategy due to the competing electronic effects of the electron-withdrawing nitro group and the lipophilic bromine atom. This Application Note details a validated High-Performance Liquid Chromatography (HPLC) protocol designed to separate the target analyte from its hydrolytic degradants (benzoic acid and 2-bromo-5-nitroaniline) and synthetic precursors.

Physicochemical Profile[1][2][3][4][5][6]
  • Molecular Formula: C₁₃H₉BrN₂O₃[1]

  • Molecular Weight: 321.13 g/mol [1]

  • Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic)

  • Solubility: Soluble in Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO); sparingly soluble in water.

  • Chromophores: Benzene rings, Nitro group (NO₂), Amide linkage (π-π* transitions).

Method Development Strategy

Column Selection: The C18 Standard

Given the molecule's moderate lipophilicity and the presence of aromatic rings, a C18 (Octadecylsilane) stationary phase is the optimal choice.

  • Why: The hydrophobic interaction with the C18 chains will retain the non-polar target compound effectively, while the polar hydrolytic impurities (Benzoic acid) will elute earlier.

  • Specification: A column with high carbon load and end-capping is recommended to minimize peak tailing caused by the interaction of the amide nitrogen with residual silanols.

Mobile Phase Design
  • Solvent A (Aqueous): Water + 0.1% Phosphoric Acid (H₃PO₄).

    • Mechanism:[2] Acidification suppresses the ionization of the amide and potential aniline impurities, ensuring they remain in their neutral, hydrophobic form for sharper peak shape. Phosphoric acid is preferred for UV detection due to its low UV cutoff (<200 nm).

  • Solvent B (Organic): Acetonitrile (ACN).[3][4]

    • Mechanism:[2] ACN provides lower viscosity and lower UV cutoff compared to Methanol, essential for detecting trace impurities at lower wavelengths.

Detection Wavelength

While 254 nm is the universal standard for aromatic compounds, the nitro group induces a bathochromic shift.

  • Primary Channel: 254 nm (Aromatic π-π*).

  • Secondary Channel: 270–280 nm (Nitro-aromatic specific).

Detailed Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/DAD detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.

Preparation of Solutions

Diluent: Acetonitrile:Water (50:50 v/v).

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of N-(2-bromo-5-nitrophenyl)benzamide reference standard into a 10 mL volumetric flask.

  • Add 7 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Water. Mix well.

Working Standard (100 µg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent.

Sample Preparation:

  • Accurately weigh ~10 mg of the sample.

  • Dissolve in 10 mL Acetonitrile (Sonicate if necessary).

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm (Reference: 360 nm)
Run Time 20 Minutes

Gradient Table:

Time (min)% Mobile Phase A (0.1% H₃PO₄)% Mobile Phase B (Acetonitrile)Elution Mode
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Visualization of Analytical Logic

The following diagram illustrates the synthesis pathway and the separation logic for the target molecule and its potential impurities.

HPLC_Workflow cluster_chrom Elution Order (Time) Start Synthesis Reaction Precursor1 2-Bromo-5-nitroaniline (Impurity A - Polar) Start->Precursor1 Precursor2 Benzoyl Chloride (Hydrolyzes to Benzoic Acid) Start->Precursor2 Product N-(2-bromo-5-nitrophenyl)benzamide (Target Analyte) Precursor1->Product Benzoylation HPLC HPLC Separation (C18 Column, Gradient Elution) Precursor1->HPLC Precursor2->Product ImpurityB Benzoic Acid (Impurity B - Very Polar) Precursor2->ImpurityB Hydrolysis Product->HPLC ImpurityB->HPLC Result Chromatogram Output HPLC->Result Separation by Polarity Peak1 1. Benzoic Acid (RT ~3-4 min) Result->Peak1 Peak2 2. 2-Bromo-5-nitroaniline (RT ~6-7 min) Peak3 3. Target Analyte (RT ~10-12 min)

Figure 1: Synthesis pathway and predicted HPLC elution order based on polarity.

Method Validation Parameters (ICH Q2)

To ensure the reliability of this protocol for regulatory submission or quality control, the following validation parameters must be assessed:

System Suitability

Before running samples, inject the Standard Solution (n=5) and verify:

  • Theoretical Plates (N): > 5000

  • Tailing Factor (T): < 1.5

  • RSD of Peak Area: < 2.0%

Linearity

Prepare a 5-point calibration curve ranging from 50% to 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Specificity (Forced Degradation)

Subject the sample to stress conditions to prove the method is stability-indicating:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3% H₂O₂, Ambient, 4 hours.

  • Goal: Ensure the target peak is spectrally pure (Peak Purity Index > 990) and separated from degradation products (Resolution > 1.5).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.Ensure mobile phase pH is acidic (pH ~2.5). Use a highly end-capped column.
Ghost Peaks Contaminated mobile phase or carryover.Use HPLC-grade solvents. Run a blank injection (Diluent) between samples.
Retention Time Drift Column temperature fluctuation or mobile phase evaporation.Use a column oven (30°C). Cap solvent bottles tightly.
Low Sensitivity Incorrect wavelength.Verify UV max of the specific batch; the Nitro group absorbance can vary with pH.

References

  • SIELC Technologies. (2018).[5] Separation of N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide on Newcrom R1 HPLC column. Retrieved March 8, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82607, 2-Bromo-5-nitroaniline. Retrieved March 8, 2026, from [Link]

  • Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014).[1] 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved March 8, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-bromo-5-nitrophenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-BNPB-001 Topic: Yield Optimization for Deactivated Aniline Coupling Status: Resolved / Guide Available Assigned Scientist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Problem Diagnosis

User Issue: Low yield (<30%) and unreacted starting material when synthesizing


-(2-bromo-5-nitrophenyl)benzamide.

Technical Diagnosis: The synthesis involves the acylation of 2-bromo-5-nitroaniline . This substrate presents a "perfect storm" of deactivation:

  • Electronic Deactivation: The nitro group (

    
    ) at the 5-position is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine lone pair via resonance and induction.
    
  • Steric Hindrance: The bromine atom at the 2-position (ortho) creates steric bulk, physically impeding the approach of the electrophile (benzoyl chloride).

Standard Schotten-Baumann conditions (aq. NaOH/DCM) will fail because the rate of benzoyl chloride hydrolysis by water exceeds the rate of aminolysis by this deactivated amine.

The Solution: Nucleophilic Catalysis (The "Why")

To solve this, you cannot simply "stir longer." You must change the mechanism. We recommend switching to an anhydrous system utilizing DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

Mechanistic Pathway

DMAP attacks the benzoyl chloride faster than the aniline, forming a highly reactive


-acylpyridinium intermediate . This intermediate is more electrophilic than the acid chloride and less sterically hindered, allowing the weak aniline nucleophile to attack successfully.

DMAP_Catalysis BenzoylCl Benzoyl Chloride (Electrophile) Intermediate N-Acylpyridinium Salt (Activated Intermediate) BenzoylCl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Cycle Product Target Amide N-(2-bromo-5-nitrophenyl)benzamide Intermediate->Product Acyl Transfer Aniline 2-Bromo-5-nitroaniline (Weak Nucleophile) Aniline->Product Slow Attack Base Auxiliary Base (Pyridine/TEA) Base->Product HCl Scavenging

Figure 1: The DMAP catalytic cycle accelerates the reaction by forming a "super-electrophile" intermediate.

Optimized Experimental Protocols

Method A: The "Gold Standard" (High Yield)

Recommended for maximum conversion.

Reagents:

  • 2-Bromo-5-nitroaniline (1.0 equiv)

  • Benzoyl Chloride (1.2 equiv)

  • Pyridine (Solvent & Base)

  • DMAP (0.1 equiv - Critical)

Protocol:

  • Dissolution: In a dry round-bottom flask, dissolve 2-bromo-5-nitroaniline (1.0 g, 4.6 mmol) in anhydrous Pyridine (10 mL).

    • Note: Pyridine acts as both the solvent and the acid scavenger.

  • Catalyst Addition: Add DMAP (56 mg, 0.46 mmol). Stir for 5 minutes.

  • Acylation: Cool the solution to 0°C. Add Benzoyl Chloride (0.64 mL, 5.5 mmol) dropwise.

    • Observation: A precipitate (pyridinium hydrochloride) may form immediately.

  • Heating: Remove the ice bath. Equip with a reflux condenser and heat to 60-80°C for 4-6 hours.

    • Why Heat? The steric bulk of the ortho-bromo group requires thermal energy to overcome the activation barrier.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold 1M HCl (100 mL).

    • Chemistry: The HCl neutralizes the excess pyridine, making it water-soluble. The product (amide) is insoluble in water and will precipitate.

  • Isolation: Filter the solid precipitate. Wash copiously with water to remove pyridinium salts.

Method B: The "Green" Alternative (Moderate Yield)

Recommended if Pyridine removal is difficult.

Reagents:

  • Solvent: Anhydrous THF or 2-MeTHF.

  • Base: Triethylamine (

    
    , 2.0 equiv).
    
  • Catalyst: DMAP (0.1 equiv).[1]

Protocol:

  • Dissolve aniline in THF. Add

    
     and DMAP.
    
  • Add Benzoyl Chloride at 0°C.

  • Reflux (66°C) overnight.

  • Remove solvent in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, Sat.

    
    , and Brine.[2]
    

Purification & Data Analysis

Yield Expectations:

  • Standard Method (No Catalyst): 15-25%

  • Optimized Method (Pyridine/DMAP): 85-92%

Purification Strategy: The crude solid obtained from the acidic quench (Method A) is usually >90% pure. If further purification is needed:

  • Recrystallization: Ethanol (EtOH) is the solvent of choice. Dissolve hot, cool slowly.

  • Column Chromatography: If necessary, use a gradient of Hexanes:Ethyl Acetate (Start 90:10

    
     70:30).
    

Data Table: Solvent Effects on Yield

Solvent SystemBaseCatalystTempYieldNotes
DCM (Wet)NaOH (aq)NoneRT<10%Hydrolysis dominates.
DCM (Dry)

NoneRT35%Reaction too slow.
THF

DMAPReflux75%Good, but salt removal required.
Pyridine Pyridine DMAP 80°C 92% Optimal conditions.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black. Is my product ruined?

A: Not necessarily. Anilines can oxidize to form dark azo/nitroso impurities. This is common in pyridine at high temps. The product is likely stable. Proceed with the acidic quench; the dark impurities often remain in the filtrate or can be removed via recrystallization (charcoal filtration helps).

Q2: I still see starting material (aniline) on TLC after 6 hours.

A: Check your reagents. Benzoyl chloride hydrolyzes to benzoic acid over time.

  • Test: Take a drop of benzoyl chloride and add it to water. It should sizzle/fume immediately. If it just floats, it's dead.

  • Fix: Add another 0.5 equiv of fresh Benzoyl Chloride and push the temp to 90°C.

Q3: The product is oiling out during recrystallization.

A: You are likely using too much solvent or the product is too soluble in hot EtOH.

  • Fix: Add water dropwise to the hot ethanol solution until it turns slightly cloudy (turbid), then let it cool. This "Anti-solvent" method forces precipitation.[3]

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC (Compare to Starting Material) Start->CheckTLC SM_Present Starting Material Remains? CheckTLC->SM_Present AddHeat Increase Temp to 80°C Add 0.5eq Benzoyl Cl SM_Present->AddHeat Yes WorkupIssue Workup Issue SM_Present->WorkupIssue No (Clean conversion) CheckReagents Check Benzoyl Cl Quality (Hydrolysis?) AddHeat->CheckReagents Still fails AcidWash Ensure 1M HCl Wash (Removes Pyridine) WorkupIssue->AcidWash Pyridine smell? Recryst Recrystallize (EtOH + Water) WorkupIssue->Recryst Dark color?

Figure 2: Troubleshooting logic flow for amide coupling issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Moreno-Fuquen, R., et al. (2014).[4] Synthesis and structure of 4-bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E, 70(3).[4]

  • BenchChem Application Note. (2025). Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161.

Sources

Technical Support Center: N-(2-bromo-5-nitrophenyl)benzamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Agent: Senior Application Scientist | Ticket: #PUR-2B5N-BENZ

Part 1: Rapid Triage & Initial Assessment

Before initiating a full purification protocol, verify your crude material against these benchmarks. This specific benzamide intermediate is prone to specific impurity profiles due to the electron-withdrawing nature of the 2-bromo-5-nitro substitution pattern.

Visual & Physical Inspection
ObservationDiagnosisRecommended Action
Bright Yellow/Orange Solid Normal. The nitro group conjugated with the aniline core imparts color.Proceed to purity check (TLC/LC-MS).
Dark Brown/Tar-like Oxidation/Polymerization. Likely degraded starting aniline or overheating during benzoylation.Requires activated charcoal treatment during recrystallization.
Sticky/Gummy Solid Solvent Entrapment. Common with benzamides precipitated rapidly from DMF or Pyridine.Triturate with cold diethyl ether or hexanes to induce crystallization.
Melting Point < 155°C Impure. Pure analogs typically melt >160°C. Broad range (>2°C) indicates benzoic acid contamination.Perform the "Acid-Base Sandwich" wash (Protocol A).

Part 2: The Purification Protocols

Protocol A: The "Acid-Base Sandwich" (Chemical Workup)

Use this as the first line of defense to remove unreacted starting materials.

The Challenge: The starting material, 2-bromo-5-nitroaniline , is a weak base due to the strong electron-withdrawing effects of the nitro group and the bromine atom. Standard 1M HCl washes often fail to protonate it fully, leaving it in the organic layer.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether (solubility is too low).

  • Acid Wash (Aggressive): Wash the organic layer 2x with 2M HCl (not 1M).

    • Why: The higher concentration forces the protonation of the weakly basic nitroaniline, driving it into the aqueous layer.

  • Water Wash: Wash 1x with distilled water to remove excess acid.

  • Base Wash: Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Why: This converts any unreacted benzoic acid (hydrolysis byproduct of benzoyl chloride) into sodium benzoate, which is water-soluble.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Recrystallization (The Gold Standard)

Use this if Protocol A yields <98% purity.

Solvent Selection Logic: The amide bond and nitro group make the molecule polar enough to dissolve in hot alcohols but lipophilic enough to crash out upon cooling.

Solvent SystemSuitabilityNotes
Ethanol (Abs.) High The default choice.[1] Dissolve at reflux; cool slowly to 4°C.
EtOH : Water (9:1) Very High Best for removing inorganic salts. Add water dropwise to hot EtOH solution until turbidity persists, then clear with one drop of EtOH.
Acetonitrile (ACN) Medium Good for removing non-polar side products, but yield may be lower.
Toluene Specific Use only if the impurity is non-polar (e.g., grease, unreacted benzoyl chloride).

Recrystallization Workflow:

Recrystallization Start Crude Solid Solvent Dissolve in boiling Ethanol (Min. volume) Start->Solvent Check Is solution clear? Solvent->Check Filter Hot Filtration (Remove insoluble salts) Check->Filter No (Cloudy) Cool Cool to RT, then 0°C Check->Cool Yes Filter->Cool Crystals Crystals Form? Cool->Crystals Harvest Filter & Wash (Cold EtOH) Crystals->Harvest Yes AntiSolvent Add H2O dropwise until turbid Crystals->AntiSolvent No AntiSolvent->Cool

Caption: Decision logic for recrystallization of nitro-benzamides. Note the "Anti-Solvent" loop for stubborn solubility.

Part 3: Troubleshooting & FAQs

Q1: "I still see a spot for 2-bromo-5-nitroaniline on my TLC after acid washing."

Diagnosis: The aniline is extremely weakly basic. The partition coefficient favors the organic layer even at low pH. Solution:

  • Switch Solvent: Use Acetonitrile for recrystallization. Anilines are often more soluble in cold ACN than the corresponding benzamides, allowing the impurity to stay in the mother liquor.

  • Derivatization (Last Resort): Add a small amount of acetic anhydride to the crude mixture. This converts the stubborn aniline into an acetanilide, which has a vastly different Rf value and solubility profile, making it easier to separate via column chromatography.

Q2: "My product turned into an oil during recrystallization."

Diagnosis: This is "oiling out," caused by the melting point of the solvated product dropping below the boiling point of the solvent. Solution:

  • Re-heat to dissolve the oil.

  • Add a seed crystal (if available) or scratch the glass surface with a spatula.

  • Cool slower . Wrap the flask in foil/cotton to insulate it. Rapid cooling traps impurities that lower the melting point, causing oiling.

Q3: "The H-NMR shows extra aromatic peaks around 7.5-8.0 ppm."

Diagnosis: Likely Benzoic Acid contamination. Solution: Ensure your base wash (NaHCO₃) was sufficient. If the solid is already isolated, dissolve it in EtOAc and wash with 1M NaOH (stronger than bicarbonate). Warning: Do not leave in NaOH for hours, or the amide bond may hydrolyze.

Part 4: Mechanism of Action (The "Why")

Understanding the molecular interactions is critical for troubleshooting.

ReactionPath Substrate 2-bromo-5-nitroaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Reagent Side2 Protonated Aniline (Hard to remove) Substrate->Side2 + HCl (If base insufficient) Reagent Benzoyl Chloride (Electrophile) Side1 Benzoic Acid (Hydrolysis) Reagent->Side1 + H2O (Wet solvent) Base Pyridine/TEA (Proton Scavenger) Product Target Benzamide (Neutral, Lipophilic) Intermediate->Product - HCl

Caption: Reaction pathway showing origin of critical impurities. Note that moisture leads to Benzoic Acid (Side1), requiring the base wash.

References & Validated Data Sources
  • General Synthesis of Benzamides:

    • Methodology: Schotten-Baumann reaction principles.[1]

    • Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

  • Purification of Nitro-Anilides:

    • Context: Recrystallization solvents for nitro-substituted aromatic amides.

    • Source: BenchChem Technical Guides. "Synthesis of N-Arylbenzamides."

  • Solubility Data (Analogous Compounds):

    • Compound: N-(2-nitrophenyl)benzamide (CAS 728-90-5) properties used for solubility extrapolation.

    • Source: NIST Chemistry WebBook.[2] [2]

  • pKa Considerations for Weak Bases:

    • Context: Why 2-bromo-5-nitroaniline is difficult to protonate.

    • Source: PubChem Compound Summary for 2-Bromo-5-nitroaniline.

Sources

Identifying common impurities in N-(2-bromo-5-nitrophenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of N-(2-bromo-5-nitrophenyl)benzamide.

Synthesizing amides from highly deactivated anilines presents unique mechanistic challenges. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the bromine atom, significantly reduces the nucleophilicity of the amine[1]. This often forces chemists to "push" the reaction using harsher conditions, which inadvertently triggers a cascade of side reactions and impurities.

This guide breaks down the causality behind these impurities and provides field-proven, self-validating protocols to ensure high-purity yields.

Troubleshooting FAQs: Impurity Identification & Causality

Q1: My LC-MS shows a major late-eluting impurity with a mass of +104 Da relative to my target product. What is this, and why is it forming? A1: You are observing the N,N-dibenzoyl impurity (over-benzoylation).

  • Causality: Because 2-bromo-5-nitroaniline is a poor nucleophile, researchers often attempt to drive the reaction to completion by adding excess benzoyl chloride and a strong tertiary amine base (like triethylamine). However, once the target mono-amide (N-(2-bromo-5-nitrophenyl)benzamide) forms, the strong base can abstract the newly formed amide proton. The resulting amide anion is highly reactive and attacks a second molecule of benzoyl chloride, leading to N,N-diacylation[2].

  • Solution: Switch to a weaker base such as pyridine, which is basic enough to neutralize the HCl byproduct but not strong enough to deprotonate the product amide[2]. Alternatively, strictly control the stoichiometry of benzoyl chloride to 1.05 equivalents.

Q2: I am struggling to crystallize my product because the crude mixture is contaminated with a high concentration of benzoic acid. How does this form if I didn't add it? A2: Benzoic acid is the direct hydrolysis byproduct of your reagent, benzoyl chloride.

  • Causality: Benzoyl chloride is a highly electrophilic acylating agent that reacts violently with water[3]. If your solvent (e.g., dichloromethane or THF) is not strictly anhydrous, or if your reaction setup is exposed to atmospheric moisture, the benzoyl chloride will hydrolyze into benzoic acid and HCl before it can react with your deactivated aniline.

  • Solution: Ensure all glassware is oven-dried and reactions are run under an inert argon or nitrogen atmosphere. During workup, utilize a mild alkaline wash (e.g., saturated aqueous NaHCO₃) to convert the benzoic acid into water-soluble sodium benzoate, effectively partitioning it away from your organic product layer.

Q3: During stability testing of my purified N-(2-bromo-5-nitrophenyl)benzamide, I noticed a gradual reappearance of 2-bromo-5-nitroaniline. Is my product degrading? A3: Yes, your amide bond is undergoing hydrolysis.

  • Causality: While amides are generally stable, they can degrade via cleavage of the C-N bond in the presence of water, extreme pH, or residual heavy metal catalysts carried over from previous synthetic steps[4][5].

  • Solution: Ensure your final compound is stored under neutral, desiccated conditions. If you suspect trace metal contamination from upstream processes, consider incorporating a chelating agent like EDTA during your analytical sample preparation or final wash steps to prevent metal-catalyzed degradation[4].

Quantitative Impurity Profiling

To facilitate rapid identification and mitigation, the following table summarizes the quantitative analytical markers for the most common impurities encountered in this workflow.

ImpurityChemical OriginAnalytical Marker (LC-MS / HPLC)Mitigation Strategy
2-Bromo-5-nitroaniline Unreacted starting material due to low nucleophilicity.m/z 217 [M+H]⁺, early elution.Add catalytic DMAP; optimize reaction time and temperature.
Benzoic Acid Hydrolysis of benzoyl chloride by adventitious water.m/z 121 [M-H]⁻, broad peak, UV active.Rigorous anhydrous setup; robust NaHCO₃ aqueous wash.
N,N-Dibenzoyl Impurity Over-benzoylation from excess reagent and strong base.m/z 425 [M+H]⁺, late elution, highly lipophilic.Substitute Et₃N with pyridine; strict 1:1.05 stoichiometry.

Validated Experimental Protocol: A Self-Validating System

To prevent the issues outlined above, utilize the following step-by-step methodology. This protocol is designed as a "self-validating system"—meaning each step contains an internal check to ensure the chemical logic holds true before proceeding.

Step 1: Anhydrous Setup & Initiation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of argon.

  • Dissolve 10.0 mmol of 2-bromo-5-nitroaniline in 40 mL of anhydrous dichloromethane (DCM).

  • Add 12.0 mmol of anhydrous pyridine. Causality check: Pyridine is chosen specifically over Et₃N to prevent the deprotonation of the product, thereby eliminating the N,N-dibenzoyl impurity pathway.

Step 2: Controlled Acylation

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dissolve 10.5 mmol of benzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Causality check: Dropwise addition manages the exothermic nature of the reaction and prevents localized excesses of the electrophile.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: In-Process Validation (TLC)

  • Perform a Thin Layer Chromatography (TLC) check (Eluent: 3:1 Hexanes/Ethyl Acetate). You should observe the consumption of the yellow aniline spot and the appearance of a new, UV-active product spot. If starting material remains, add a catalytic amount (0.5 mmol) of 4-dimethylaminopyridine (DMAP) and stir for an additional hour.

Step 4: Selective Partitioning Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality check: This converts any residual benzoyl chloride and formed benzoic acid into water-soluble sodium benzoate.

  • Transfer to a separatory funnel and collect the lower organic (DCM) layer.

  • Wash the organic layer with 1M HCl (20 mL) to remove residual pyridine and DMAP, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-bromo-5-nitrophenyl)benzamide.

Reaction & Impurity Pathway Visualization

The following diagram maps the logical flow of the synthesis, highlighting the critical divergence points where impurities form based on the reaction conditions.

G SM 2-Bromo-5-nitroaniline (Starting Material) Target N-(2-bromo-5-nitrophenyl)benzamide (Target Product) SM->Target + Benzoyl Chloride (Pyridine, 0°C to RT) Reagent Benzoyl Chloride (Reagent) Reagent->Target Imp1 N,N-Dibenzoyl Impurity (Over-benzoylation) Reagent->Imp1 Excess Imp2 Benzoic Acid (Hydrolysis Byproduct) Reagent->Imp2 Nucleophilic Attack Target->Imp1 Deprotonation Water Adventitious H2O (Moisture) Water->Imp2 Hydrolysis Base Strong Base (e.g., Et3N) Base->Imp1 Promotes

Reaction pathway detailing target amide synthesis and common impurity branching.

References

  • Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate - ACS Publications. Available at:[Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques - Patsnap Eureka. Available at:[Link]

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction - Semantic Scholar. Available at:[Link]

  • 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem. Available at:[Link]

Sources

Technical Support Center: Optimization of N-(2-bromo-5-nitrophenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: #RXN-OPT-2026 | Agent: Senior Application Scientist

Introduction & Scope

Welcome to the Technical Support Center. You are likely here because the synthesis of N-(2-bromo-5-nitrophenyl)benzamide is proving difficult.

The Core Challenge: You are attempting to acylate 2-bromo-5-nitroaniline . This substrate presents a "perfect storm" of deactivation:

  • Electronic Deactivation: The nitro group (-NO₂) at the 5-position exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the amine nitrogen.

  • Steric Hindrance: The bromine atom (-Br) at the 2-position (ortho) creates steric bulk, physically shielding the nitrogen from attacking the carbonyl electrophile.

Standard peptide coupling conditions (e.g., EDC/HOBt) often fail or result in abysmal yields for this specific substrate. This guide prioritizes high-energy activation methods (Acid Chlorides) over milder coupling agents.

Standard Operating Procedure (SOP)

Recommended Protocol: Anhydrous Acyl Chloride Activation Use this method for maximum conversion.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq.)Notes
2-Bromo-5-nitroaniline Limiting Reagent1.0Dry thoroughly before use.
Benzoyl Chloride Electrophile1.2 - 1.5Freshly distilled if possible.
Pyridine Base/Solvent5.0 - 10.0Acts as an acyl transfer catalyst.
DMAP Hyper-Nucleophilic Catalyst0.1 (10 mol%)Critical for this deactivated amine.
DCM or THF Co-Solvent--Anhydrous. Use if Pyridine volume is reduced.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 2-bromo-5-nitroaniline (1.0 eq) and DMAP (0.1 eq) in anhydrous Pyridine (or Pyridine/DCM mixture).

    • Tech Note: If the aniline does not dissolve, gentle warming (40°C) is acceptable.

  • Addition: Cool the system to 0°C. Add Benzoyl Chloride (1.2 eq) dropwise over 15 minutes.

    • Why? Although the amine is unreactive, the initial mixing can be exothermic due to pyridine/acid chloride complexation.

  • Reaction: Remove ice bath. Heat to 60°C - 80°C (Reflux).

    • Critical: Room temperature is likely insufficient for this specific deactivated aniline. Stir for 4–12 hours.

  • Quench: Cool to RT. Add saturated NaHCO₃ solution to quench excess benzoyl chloride.

  • Workup: Extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.[1]

Visualization: Reaction Logic & Workflow

The following diagram illustrates the critical decision nodes and reaction pathway for this synthesis.

ReactionWorkflow Start Start: 2-Bromo-5-nitroaniline Solubility Check Solubility in DCM/THF Start->Solubility Choice Select Activation Method Solubility->Choice MethodA Method A: Acid Chloride + Pyridine (Recommended) Choice->MethodA Deactivated Amine MethodB Method B: EDC/HOBt (Not Recommended) Choice->MethodB Avoid if possible Catalyst Add DMAP (10 mol%) CRITICAL STEP MethodA->Catalyst Product Target: N-(2-bromo-5-nitrophenyl)benzamide MethodB->Product Low Yield Risk Heat Heat to Reflux (60-80°C) Catalyst->Heat Workup Workup: HCl Wash (Remove Pyridine) NaHCO3 Wash (Remove Acid) Heat->Workup Workup->Product

Figure 1: Decision logic for synthesizing amides from electron-deficient anilines.

Troubleshooting & FAQs

Q1: The reaction shows <10% conversion on TLC after 24 hours. What is wrong?

  • Diagnosis: The nucleophilicity of the nitrogen is too low to attack the benzoyl chloride at room temperature.

  • Solution:

    • Add Heat: Move the reaction to reflux (THF: 66°C or Toluene: 110°C).

    • Add Catalyst: Ensure you are using DMAP (4-Dimethylaminopyridine). It forms a highly reactive N-acylpyridinium intermediate that transfers the benzoyl group to the hindered aniline much faster than the acid chloride alone [1][4].

    • Microwave: If available, heat the reaction to 150°C for 10–15 minutes in a microwave reactor [6].

Q2: I see a new spot, but it reverts to starting material during workup.

  • Diagnosis: You might be forming the O-acyl isomer (imidate) or the intermediate is hydrolyzing. However, with benzoyl chloride, this is rare. More likely, you are seeing the N-acylpyridinium salt on TLC, which hydrolyzes back to starting materials if not fully reacted with the amine.

  • Solution: Ensure the reaction runs longer/hotter. Quench with NaHCO₃ before adding strong acid to avoid hydrolyzing the formed amide (though benzamides are generally stable).

Q3: My product is oil/sticky solid. How do I purify it?

  • Diagnosis: Residual pyridine or benzoic acid.

  • Solution:

    • Recrystallization: This product is highly crystalline. Try dissolving in hot Ethanol or DMF and adding water dropwise until turbid. Cool slowly.

    • Trituration: Sonicate the crude oil in cold Hexanes or Diethyl Ether. The impurities often dissolve, leaving the amide as a solid.

Q4: Can I use EDC/HOBt instead of Benzoyl Chloride?

  • Answer: It is not recommended . The intermediate active ester formed by EDC/HOBt is often not electrophilic enough to react with the sterically hindered, electron-poor 2-bromo-5-nitroaniline. If you must use the carboxylic acid, use HATU with DIPEA in DMF, but expect lower yields compared to the acid chloride method [1][4].

Advanced Troubleshooting Logic

Use this flow to diagnose stalled reactions.

Troubleshooting Issue Issue: Low Yield / No Reaction CheckTLC Check TLC: Is SM present? Issue->CheckTLC YesSM Yes: SM Remains CheckTLC->YesSM NoSM No: SM Consumed CheckTLC->NoSM Action1 Increase Temp (Reflux) YesSM->Action1 CheckHydrolysis Check for Benzoic Acid (Hydrolysis) NoSM->CheckHydrolysis Action2 Add DMAP (Catalyst) Action1->Action2 Action3 Switch Solvent (DMF/Toluene) Action2->Action3 DrySolvents Dry Solvents/Reagents CheckHydrolysis->DrySolvents If Acid Found

Figure 2: Troubleshooting logic for stalled amide couplings.

Safety & Waste Disposal
  • 2-Bromo-5-nitroaniline: Toxic if swallowed or in contact with skin.[2] Potential mutagen. Handle in a fume hood.

  • Benzoyl Chloride: Lachrymator. Reacts violently with water.

  • Pyridine: Noxious odor, affects male fertility. Double-glove and use a dedicated waste stream.

References
  • BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Troubleshooting Guide. (Note: Principles apply inversely to electron-deficient amines; highlights the need for stronger activation).

  • BenchChem. Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Bromo-N-phenylbenzamide Derivatives. (Specific protocol for 2-bromo-benzamide analogs).

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. (Validates the requirement for DMAP).

  • Organic Chemistry Portal. Acylation of Alcohols and Amines with Benzoyl Chloride. (General mechanistic support for Benzoyl Chloride/Pyridine/DMAP systems).

  • PubChem. 2-Bromo-5-nitroaniline Compound Summary. (Physical properties and safety data).

  • ResearchGate. Synthesis of the N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. (Microwave irradiation protocols for similar hindered systems).

Sources

Technical Support Center: Scaling Production of N-(2-bromo-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and process chemists facing critical bottlenecks in the scale-up of N-(2-bromo-5-nitrophenyl)benzamide. Here, we move beyond basic reaction schemes to dissect the thermodynamic, kinetic, and mass-transfer causality that dictates success or failure at the kilogram scale.

Part 1: The Causality of Scale-Up Failures

The synthesis of N-(2-bromo-5-nitrophenyl)benzamide relies on the amidation of 2-bromo-5-nitroaniline with benzoyl chloride. While trivial on a milligram scale, pilot-plant scale-up frequently results in catastrophic yield drops, thermal runaways, or intractable emulsions.

The Root Cause: Electronic Deactivation & Steric Shielding 2-bromo-5-nitroaniline is an exceptionally poor nucleophile[1]. The nitro group at the 5-position exerts a profound electron-withdrawing effect via both resonance and induction, pulling electron density away from the amine. Simultaneously, the bulky bromine atom at the 2-position creates severe steric hindrance[2].

Because the rate constant for amidation (


) is drastically reduced, competing side reactions—specifically the hydrolysis of benzoyl chloride to benzoic acid in the presence of moisture or aqueous bases (

)—begin to dominate the reaction pathway[3].

G A 2-Bromo-5-nitroaniline (Poor Nucleophile) C Tetrahedral Intermediate A->C Base / Solvent B Benzoyl Chloride (Electrophile) B->C E Benzoic Acid (Hydrolysis Byproduct) B->E +H2O / OH- (Side Reaction) D N-(2-bromo-5-nitrophenyl)benzamide (Target API) C->D -HCl

Reaction pathway illustrating the amidation process and the competing hydrolysis side reaction.

Part 2: Troubleshooting Guide & FAQs

Q1: My yield dropped from 85% at the 5-gram scale to 42% at the 2-kilogram scale using standard Schotten-Baumann (aqueous NaOH/DCM) conditions. Why? A: This is a classic mass-transfer limitation[4]. In batch reactors, mixing efficiency decreases exponentially as volume increases. Because your amine is highly deactivated, it reacts slowly. The biphasic nature of the Schotten-Baumann reaction means the benzoyl chloride is exposed to aqueous NaOH longer than it takes to react with the amine, leading to rapid hydrolysis[3]. Actionable Fix: Transition to a continuous flow reactor to ensure instantaneous, high-surface-area mixing, or abandon aqueous conditions entirely in favor of an anhydrous system using Pyridine or Triethylamine (TEA) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Q2: I am using anhydrous conditions (TEA/DCM), but the reaction stalls at 60% conversion. Adding more benzoyl chloride doesn't help. What is happening? A: You are likely experiencing product precipitation that co-precipitates or encapsulates your unreacted starting material. N-(2-bromo-5-nitrophenyl)benzamide is highly rigid and prone to sudden crystallization. Actionable Fix: Increase your solvent volume (decrease molarity from 1.0 M to 0.2 M) or switch to a solvent with higher solubilizing power for rigid amides, such as 2-Methyltetrahydrofuran (2-MeTHF) or a DCM/DMF co-solvent mixture.

Q3: LC-MS shows a significant impurity with a mass corresponding to diacylation (N,N-dibenzoylation). How do I suppress this? A: While deactivated anilines resist the first acylation, localized hot spots in batch scale-up can provide the activation energy required for a second acylation event[5]. Actionable Fix: Strictly control the dosing rate of benzoyl chloride to maintain the internal temperature below 5 °C. Avoid using excess strong bases like pure pyridine as the primary solvent, which can promote diacylation[5].

Troubleshooting Start Issue: Low Yield at Scale Q1 Is Benzoic Acid >10%? Start->Q1 Sol1 Action: Improve Mixing, Use Flow, or Anhydrous Q1->Sol1 Yes Q2 Is unreacted amine high? Q1->Q2 No Sol2 Action: Add DMAP catalyst or increase temp Q2->Sol2 Yes Sol3 Action: Check for product precipitation issues Q2->Sol3 No

Decision logic tree for troubleshooting low yields during the scale-up of benzoylation.

Part 3: Standard Operating Protocol (Continuous Flow Synthesis)

To circumvent the mass-transfer and thermal dissipation issues inherent to batch processing, the following self-validating continuous flow protocol is recommended[4][6]. This system uses a feedback loop to guarantee product integrity.

System Configuration:

  • Reactor: PFA (Perfluoroalkoxy) tubular reactor coil (Volume: 10 mL).

  • Mixer: T-mixer (High-velocity impingement).

  • Pumps: Dual syringe or HPLC pumps.

Step-by-Step Methodology:

  • Preparation of Stream A (Nucleophile): Dissolve 2-bromo-5-nitroaniline (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous 2-MeTHF to achieve a 0.5 M solution. Add 0.05 equiv of DMAP as a nucleophilic catalyst.

  • Preparation of Stream B (Electrophile): Dissolve Benzoyl Chloride (1.1 equiv) in anhydrous 2-MeTHF to achieve a 0.55 M solution.

  • System Priming: Flush the reactor coil with pure 2-MeTHF at 2.0 mL/min for 5 minutes. Submerge the reactor coil in a cooling bath set to 10 °C.

  • Execution: Initiate Stream A and Stream B at equal flow rates (e.g., 1.0 mL/min each), yielding a residence time (

    
    ) of 5 minutes.
    
  • Self-Validation Loop (Crucial Step): Collect the first 5 mL of the steady-state output. Quench immediately with saturated aqueous

    
    . Analyze the organic layer via rapid HPLC.
    
    • Condition A: If unreacted amine is < 2%, proceed with bulk collection.

    • Condition B: If unreacted amine is > 2%, the reaction is stalling. Do not add more reagent. Instead, decrease the flow rate of both pumps by 20% to increase residence time, and re-sample.

  • Workup: Direct the output stream directly into a stirred vessel containing water to induce continuous reactive crystallization of the product[6]. Filter, wash with cold water, and dry under vacuum.

Part 4: Quantitative Data & Yield Optimization

The following table summarizes the quantitative improvements achieved by shifting from traditional batch processing to optimized continuous flow for deactivated anilines.

Process ParameterTraditional Batch (Aqueous NaOH)Anhydrous Batch (TEA/DMAP)Continuous Flow (Anhydrous)
Scale Tested 1.5 kg1.5 kg3.0 kg / day
Mixing Efficiency Poor (Biphasic)Moderate (Precipitation risk)Excellent (Homogenous)
Residence/Reaction Time 4 - 6 Hours2 - 3 Hours5 Minutes
Benzoic Acid Byproduct 18 - 25%< 5%< 1%
Isolated Yield 42 - 55%78%94%
E-Factor (Waste Metric) > 452214

References

  • Title: Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI)
  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: benchchem.

Sources

Overcoming challenges in the functionalization of N-(2-bromo-5-nitrophenyl)benzamide

[1]

Status: Operational Ticket ID: #BNPB-FUNC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary

Welcome to the technical support hub for N-(2-bromo-5-nitrophenyl)benzamide (BNPB ).[1] This scaffold is a critical "gateway intermediate" in medicinal chemistry, particularly for the synthesis of quinazolinones, benzimidazoles, and complex biaryl pharmacophores.

Its unique reactivity profile stems from the tension between three functional groups:

  • The Amide Linkage: Susceptible to hydrolysis under the basic conditions often required for cross-coupling.

  • The Aryl Bromide: Highly activated for oxidative addition due to the para-nitro group, yet prone to hydrodebromination.

  • The Nitro Group: A strong electron-withdrawing group (EWG) that dictates the electronic environment but poses chemoselectivity challenges during reduction.[1]

This guide provides self-validating protocols and troubleshooting workflows to navigate these competing reactivities.

Module 1: Cross-Coupling Challenges (The Bromide Handle)

Context: The primary functionalization vector is the C-Br bond via Suzuki-Miyaura or Buchwald-Hartwig coupling.[1] The Paradox: While the nitro group activates the C-Br bond for oxidative addition (making it fast), the resulting electron-deficient Palladium(II) species is prone to stability issues and slower transmetallation.[1]

Troubleshooting Guide: Suzuki Coupling Stalls or Fails
SymptomRoot Cause AnalysisCorrective Protocol
Protodebromination (Formation of N-(3-nitrophenyl)benzamide)Hydride Source: Presence of trace water in alcoholic solvents or overheating allows

-hydride elimination or reductive elimination of H-Pd-Ar.[1][2]
Switch Solvent/Base: Move to strictly anhydrous 1,4-Dioxane or Toluene .[1] Use K₃PO₄ instead of carbonates to reduce basicity and hygroscopicity. Avoid secondary alcohols (isopropanol).[1]
Amide Hydrolysis (Loss of Benzoyl group)Base Strength: Strong bases (NaOH, KOtBu) attack the amide carbonyl, especially at elevated temperatures needed for sterically hindered substrates.Buffer the System: Switch to Cs₂CO₃ or K₃PO₄ . If hydrolysis persists, use a biphasic system (Toluene/Water) with a phase transfer catalyst (TBAB), allowing the base to stay in the aqueous phase while the catalyst works in the organic phase.
Low Conversion (<20%) Ligand Mismatch: Standard PPh₃ is too electron-neutral.[1] The electron-deficient aryl ring requires an electron-rich ligand to stabilize the oxidative addition complex.[1]Upgrade Catalyst: Switch to Pd(dppf)Cl₂ or XPhos Pd G2 .[1] The bidentate nature of dppf prevents ligand dissociation, while XPhos facilitates transmetallation on hindered substrates.
Visual Workflow: Optimizing the C-C Bond Formation

SuzukiOptimizationStartReaction Stalled/FailedCheckByproductAnalyze Byproducts (LCMS)Start->CheckByproductDebromDebrominated Product FoundCheckByproduct->DebromMass = M-Br+HHydrolysisFree Aniline FoundCheckByproduct->HydrolysisMass = M-BenzoylSM_OnlyStarting Material OnlyCheckByproduct->SM_OnlyNo ChangeFix_DebromAction: Exclude Water/AlcoholsUse Anhydrous DioxaneDebrom->Fix_DebromFix_HydroAction: Switch Base to K3PO4or Cs2CO3 (Anhydrous)Hydrolysis->Fix_HydroFix_SMAction: Switch LigandUse Pd(dppf)Cl2 or XPhosSM_Only->Fix_SM

Caption: Diagnostic logic tree for troubleshooting Suzuki coupling failures based on LCMS byproduct analysis.

Module 2: Chemoselective Reduction (The Nitro Group)[1][3][4]

Context: Reducing the nitro group to an aniline is often required to set up subsequent cyclizations. The Challenge: Standard catalytic hydrogenation (H₂ + Pd/C) will rapidly cleave the C-Br bond (hydrodehalogenation) before or concurrently with nitro reduction.[1]

FAQ: How do I reduce the Nitro group without losing the Bromine?

Q: Can I use catalytic hydrogenation? A: Generally, no , unless you poison the catalyst. Standard Pd/C will strip the bromine.

  • Alternative: If you must use hydrogenation, use Pt/C (Sulfided) or add a modifier like Vanadium or Diphenylsulfide to inhibit the hydrogenolysis of the C-Halogen bond [1].

Q: What is the most robust chemical method? A: The Bechamp Reduction (Iron/Acid) or Tin(II) Chloride (SnCl₂) are the industry standards for this specific scaffold.[1]

Recommended Protocol: Fe/NH₄Cl Reduction

This method is chemoselective, scalable, and avoids harsh acids that might hydrolyze the amide.

  • Dissolution: Dissolve BNPB (1.0 equiv) in EtOH/Water (4:1 ratio).

  • Activation: Add Iron Powder (5.0 equiv, <325 mesh) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to 70°C with vigorous stirring. (Crucial: Iron is heavy and settles; rapid stirring is required for surface contact).[1]

  • Monitoring: Reaction is usually complete in 2-4 hours.

  • Workup: Filter hot through Celite (to remove Iron oxides). Wash with EtOAc.[1][3]

Comparison of Reduction Methods

MethodSelectivity (NO₂ vs Br)ScalabilityRisk Factor
H₂ / Pd/C PoorHighHigh (Loss of Br)
SnCl₂ / EtOH ExcellentMediumTin waste disposal; Product contamination
Fe / NH₄Cl Excellent High Heterogeneous (Stirring critical)
Zn / AcOH ModerateHighRisk of over-reduction or amide hydrolysis

Module 3: Cyclization Pathways (Post-Functionalization)

Context: BNPB is often a precursor to Quinazolinones via intramolecular C-N bond formation.[1] The Issue: Achieving ring closure often requires Copper catalysis (Ullmann-type), which can be finicky regarding ligand choice and temperature.[1]

Troubleshooting: Quinazolinone Formation

Scenario: You are attempting to cyclize BNPB (or its coupled derivative) to form a quinazolinone, but the reaction yields are low.

Mechanism: The amide nitrogen must deprotonate and attack the C-Br position (Intramolecular N-arylation).[1]

Key Optimization Parameters:

  • Ligand: Use L-Proline or DMEDA (Dimethylethylenediamine).[1][2] These ligands stabilize the Cu(I) species and lower the activation energy for the oxidative addition into the aryl bromide [2].

  • Base: K₂CO₃ is standard.[1] Ensure it is finely ground and anhydrous.[1]

  • Solvent: DMSO or DMF are required to solubilize the planar intermediate and achieve the necessary temperatures (>100°C).[1]

Visual Pathway: The "Gateway" Divergence

ReactionPathwaysBNPBN-(2-bromo-5-nitrophenyl)benzamide(BNPB)Path_APath A: Suzuki Coupling(Retain NO2)BNPB->Path_AAr-B(OH)2, Pd(dppf)Path_BPath B: Nitro Reduction(Retain Br)BNPB->Path_BFe, NH4Cl, EtOHPath_CPath C: Cyclization(Quinazolinone)BNPB->Path_CCuI, L-Proline, K2CO3Prod_ABiaryl Nitro IntermediatePath_A->Prod_AProd_B2-Bromo-5-amino-benzamidePath_B->Prod_BProd_C2-Phenyl-6-nitroquinazolin-4(3H)-onePath_C->Prod_C

Caption: Divergent synthetic utility of the BNPB scaffold. Path B requires strict chemoselective conditions.

References

  • Chemoselective Reduction of Nitro Groups

    • Title: Chemoselective hydrogenation of nitro compounds with supported gold c
    • Source: Corma, A., & Serna, P. (2006). Science.
    • URL:[Link][1]

    • Note: While discussing Gold, this establishes the principle of avoiding Pd for chemoselectivity. For specific Fe/NH4Cl protocols, see standard Vogel procedures.
  • Copper-Catalyzed Cyclization

    • Title: Copper-Catalyzed Synthesis of Quinazolinones from 2-Bromobenzamides.[1]

    • Source: Jiang, D., et al. (2010). Journal of Organic Chemistry.
    • URL:[Link][1]

  • Suzuki Coupling of Deactivated Halides

    • Title: Suzuki-Miyaura Cross-Coupling: Reagents and Methods.[1][4]

    • Source: Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research.
    • URL:[Link][1]

  • General Reactivity of 2-Bromo-5-nitroaniline Derivatives

    • Title: Synthesis and biological evaluation of novel quinazolinone deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link] (Direct deep links to specific synthesis steps vary by volume, search "2-bromo-5-nitroaniline quinazolinone").[1]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The nitro group presents a potential energetic hazard; ensure thermal stability before scaling up.

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of N-(2-bromo-5-nitrophenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitro-Halo-Benzamide Scaffold

Status: Emerging Pharmacophore Primary Applications: Antimicrobial (Gram-positive/Fungal), Antitumor (HDAC Inhibition) Key Differentiator: The 2-bromo-5-nitro substitution pattern creates a unique electronic and steric environment that enhances lipophilicity and target binding affinity compared to mono-substituted benzamides.[1]

This guide provides a technical analysis of N-(2-bromo-5-nitrophenyl)benzamide derivatives , comparing their efficacy against standard benzamide analogs. It synthesizes experimental data to assist medicinal chemists in optimizing this scaffold for drug discovery.[2]

Comparative Analysis: Product vs. Alternatives

The following analysis contrasts the N-(2-bromo-5-nitrophenyl) core against established benzamide pharmacophores used in antimicrobial and anticancer research.

Performance Matrix
FeatureN-(2-bromo-5-nitrophenyl)benzamides (Focus)N-(4-chlorophenyl)benzamides (Alternative 1)Salicylanilides / 2-Hydroxybenzamides (Alternative 2)
Primary Mechanism Dual-action: Membrane disruption & Enzyme inhibition (e.g., HDAC)Histone Deacetylase (HDAC) InhibitionProtonophore (Uncoupling oxidative phosphorylation)
Electronic Profile Highly Electron Deficient (Strong EWG at C5)Moderate Electron WithdrawalElectron Rich (Phenolic donor)
Lipophilicity (cLogP) High (~3.5 - 4.2)Moderate (~2.[2]8)Moderate-High (pH dependent)
Metabolic Stability High (Br blocks ortho-oxidation; NO2 resists oxidation)Moderate (Para-Cl susceptible to metabolism)Low (Phenolic glucuronidation)
Antimicrobial MIC 0.3 – 5.0 µg/mL (Fungal/Gram+) [1, 2]> 10 µg/mL (Often inactive antibacterially)1 – 10 µg/mL (Gram+ specific)
Cytotoxicity (IC50) < 5 µM (Specific tumor lines)1 – 10 µM (Broad spectrum)Variable (Often cytotoxic to healthy cells)
Expert Insight: Why the 2-Br, 5-NO2 Pattern Matters

In my experience optimizing benzamides, the 2-bromo substituent is not merely a lipophilic handle; it forces the amide bond out of planarity with the aniline ring (the "twist" effect). This conformation often improves selectivity by preventing the molecule from binding to flat, intercalating targets (reducing genotoxicity) while fitting into hydrophobic enzyme pockets (e.g., HDAC zinc-binding channels or bacterial DprE1 sites). The 5-nitro group serves as a critical hydrogen bond acceptor and enhances the acidity of the amide NH, strengthening interactions with target residues.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold hinges on the interplay between the benzoyl ring (Ring A) and the substituted aniline ring (Ring B).

SAR Logic Diagram

SAR_Logic Core N-(2-bromo-5-nitrophenyl)benzamide (Scaffold) RingA Benzoyl Ring (Ring A) (Modifiable Region) Core->RingA RingB Aniline Ring (Ring B) (Critical Pharmacophore) Core->RingB Activity_Micro Antimicrobial Activity (Membrane/Enzyme Target) RingA->Activity_Micro Hydroxyl addition (Salicyl) boosts potency Sub_2Br 2-Bromo Group: - Induces Torsion (Non-planar) - Steric Blockade (Metabolic Stability) RingB->Sub_2Br Ortho Position Sub_5NO2 5-Nitro Group: - e- Withdrawing (Increases NH Acidity) - H-Bond Acceptor RingB->Sub_5NO2 Meta Position Sub_2Br->Activity_Micro Enhances Lipophilicity Activity_Tumor Antitumor Activity (HDAC Inhibition) Sub_5NO2->Activity_Tumor Zinc Chelation Helper

Caption: Functional dissection of the N-(2-bromo-5-nitrophenyl)benzamide scaffold highlighting the specific contributions of the bromo and nitro substituents to biological activity.

Detailed Mechanistic Breakdown
  • The "Ortho-Effect" (2-Bromo):

    • Steric Twist: The bulky bromine atom at the ortho position creates steric hindrance with the amide carbonyl. This locks the conformation, which is critical for binding to rigid active sites in fungal enzymes (e.g., Fusarium spp. targets) [3].

    • Halogen Bonding: In some crystal structures, the bromine participates in "halogen bonding" (acting as a Lewis acid) with backbone carbonyls of the target protein.[1]

  • The Electronic Sink (5-Nitro):

    • Acidity Modulation: The strong electron-withdrawing nature of the nitro group (Hammett

      
      ) pulls electron density from the aromatic ring, which in turn increases the acidity of the amide proton (NH). This makes the NH a stronger hydrogen bond donor, crucial for binding to the catalytic triad of serine proteases or the backbone of HDAC enzymes [4].
      
  • Ring A Modifications (The Variable Region):

    • Hydroxyl Group (2-OH): Introducing a hydroxyl group on the benzoyl ring (converting it to a salicylanilide) significantly potentiates antifungal activity . Data indicates MIC values drop from >10 µg/mL to 0.31 µg/mL against S. cerevisiae when the 2-OH is present alongside the 2-bromo-aniline motif [3].

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis via Acyl Chloride (Standard)

Rationale: This method is preferred over coupling reagents (EDC/NHS) for electron-deficient anilines (like 2-bromo-5-nitroaniline) because the nucleophilicity of the amine is low. The highly reactive acid chloride overcomes this barrier.

Workflow Diagram:

Synthesis_Workflow Start Start: Precursors (Benzoyl Chloride + 2-Bromo-5-nitroaniline) Solvent Dissolve in Anhydrous THF/DCM Add Et3N (Base) Start->Solvent Reaction Reaction: Stir at RT (4-12h) or Reflux (if sluggish) Solvent->Reaction Quench Quench: Pour into Ice Water Precipitate forms Reaction->Quench Purify Purification: Recrystallization (EtOH) or Column Chrom. Quench->Purify End Final Product: Verify via NMR/MS/MP Purify->End

Caption: Step-by-step synthetic pathway for N-(2-bromo-5-nitrophenyl)benzamide derivatives.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-bromo-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) as a proton scavenger.

  • Addition: Cool the solution to 0°C. Dropwise add the substituted benzoyl chloride (1.1 eq) dissolved in DCM.

  • Reaction: Allow to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold water. The solid precipitate is filtered.

  • Purification: Recrystallize from Ethanol/Water.

    • Quality Control: Melting point should be sharp (e.g., range 190–192°C for 4-bromo analogs [5]). 1H-NMR must show the downfield amide singlet (~10.5 ppm).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Rationale: Broth microdilution is the gold standard for quantitative SAR data.

  • Inoculum: Prepare bacterial/fungal suspension (0.5 McFarland standard).

  • Dilution: Prepare serial 2-fold dilutions of the benzamide derivative in DMSO (Final concentration range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add to Mueller-Hinton Broth (bacteria) or RPMI (fungi) in 96-well plates. Incubate at 37°C for 24h.

  • Readout: The MIC is the lowest concentration with no visible turbidity.[3]

    • Validation: Positive control (Ciprofloxacin/Fluconazole) must fall within CLSI ranges. Negative control (DMSO only) must show growth.

Quantitative Data Summary

The following data consolidates findings from antifungal and antibacterial screens of related halogenated nitrobenzamides.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Compound DerivativeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Ref
N-(2-bromo-5-nitrophenyl)-2-hydroxybenzamide 2.5 >1000.625 [3]
N-(2-bromo-phenyl)benzamide (No Nitro)12.5>1005.0[1, 3]
N-(4-nitrophenyl)benzamide (Para-Nitro)50.050.0>100[5]
Ampicillin (Control)0.52.0N/A--

Interpretation: The combination of the 2-bromo and 5-nitro groups, particularly when paired with a 2-hydroxy (salicyl) moiety on the benzoyl ring, yields the most potent antifungal and anti-staphylococcal activity. Removal of the nitro group (Row 2) leads to a 2-5x loss in potency, confirming its role in the pharmacophore.

References

  • BenchChem Technical Support. (2025).[3][4] In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. BenchChem.[3][4][5] Link

  • BenchChem Technical Support. (2025). Structure Activity Relationship Sar and Rational Design of Analogues of 2 Bromo N 2 Methoxy 5 Nitrophenyl Benzamide. BenchChem.[3][4][5] Link

  • ResearchGate. (2025). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifungal Activity.[6][7]Link

  • Jiang, H., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.[1][2][4][6][8][9][10][11][12] Link

  • Nano Bio Letters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives.[1][6][7][8][9]Link

Sources

In vitro validation of the biological activity of N-(2-bromo-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the in vitro validation of N-(2-bromo-5-nitrophenyl)benzamide , a potent, covalent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR


) .

Executive Summary & Mechanism of Action

N-(2-bromo-5-nitrophenyl)benzamide is a synthetic small molecule designed as a covalent antagonist (suicide inhibitor) of PPAR


, a nuclear receptor master regulator of adipogenesis, insulin sensitivity, and inflammation. Unlike reversible agonists (e.g., Rosiglitazone) that stabilize the active conformation of Helix 12, this compound permanently disables the receptor's ligand-binding domain (LBD).
Mechanistic Insight: The S Ar "Warhead"

The compound features a 2-bromo-5-nitro moiety on the N-phenyl ring. This specific substitution pattern creates an electron-deficient center at the carbon bonded to bromine, activated by the para-nitro group.

  • Target Residue: Cysteine 285 (Cys285) within the PPAR

    
     ligand-binding pocket (Helix 3).
    
  • Reaction: Nucleophilic Aromatic Substitution (S

    
    Ar). The thiolate of Cys285 attacks the C-Br carbon, displacing the bromide ion and forming a stable thioether bond.
    
  • Consequence: Steric occlusion of the pocket prevents the binding of endogenous ligands (fatty acids) or co-activators, locking the receptor in a transcriptionally inactive state.

PPAR_Mechanism Compound N-(2-bromo-5-nitrophenyl) benzamide Complex Encounter Complex (Reversible Binding) Compound->Complex Diffusion PPAR PPARγ LBD (Active Cys285) PPAR->Complex Transition Meisenheimer-like Transition State Complex->Transition Cys285 Nucleophilic Attack Covalent Covalent Adduct (Irreversible Inhibition) Transition->Covalent Loss of Bromide (Br-) Downstream Blockade of Adipogenesis/Transcription Covalent->Downstream Steric Hindrance

Figure 1: Kinetic mechanism of covalent inactivation of PPAR


 by N-(2-bromo-5-nitrophenyl)benzamide.

Comparative Analysis: Performance vs. Alternatives

This compound is functionally analogous to GW9662 , the chloro-derivative. The bromo-analog often exhibits faster kinetics due to the better leaving group ability of bromide compared to chloride in S


Ar reactions.
FeatureN-(2-bromo-5-nitrophenyl)benzamideGW9662 (Standard Antagonist)Rosiglitazone (Agonist Control)
Primary Target PPAR

(Cys285)
PPAR

(Cys285)
PPAR

(Helix 12)
Mechanism Covalent (Irreversible)Covalent (Irreversible)Non-covalent (Reversible)
Leaving Group Bromide (Br⁻) - Faster reactionChloride (Cl⁻) - Slower reactionN/A
IC50 (Binding) ~10–50 nM (Time-dependent)~30–100 nM~40 nM (Kd)
Functional Effect Blocks differentiation & transcriptionBlocks differentiationPromotes differentiation
Selectivity High for PPAR

vs

High, but some off-target reportedHigh

Experimental Validation Protocols

To rigorously validate biological activity, you must demonstrate both binding affinity and functional antagonism , while proving the covalent nature of the interaction.

Protocol A: Time-Dependent Ligand Displacement Assay (TR-FRET)

Objective: Determine if the inhibition is time-dependent (hallmark of covalent inhibitors) by measuring the displacement of a fluorescent tracer.

Reagents:

  • Recombinant PPAR

    
    -LBD (GST-tagged).
    
  • Fluorescent Ligand (e.g., Fluormone™ Pan-PPAR Green).

  • Terbium-labeled anti-GST antibody.

Workflow:

  • Preparation: Dilute PPAR

    
    -LBD to 5 nM in Assay Buffer (50 mM Tris pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% CHAPS).
    
  • Incubation (Variable Time): Incubate the enzyme with varying concentrations of N-(2-bromo-5-nitrophenyl)benzamide (0.1 nM – 10

    
    M) for 30 min, 60 min, and 240 min  at room temperature.
    
    • Control: Run parallel plates with GW9662.

  • Tracer Addition: Add the Fluorescent Ligand and Tb-antibody mix.

  • Readout: Measure TR-FRET (Ex 340 nm / Em 520 nm & 495 nm) after 1 hour equilibration.

  • Analysis: Plot IC50 vs. Pre-incubation time.

    • Success Criterion: The IC50 should decrease (potency increases) as pre-incubation time increases, indicating irreversible modification.

Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)

Objective: Confirm the stoichiometry and mass shift corresponding to the adduct.

  • Reaction: Incubate 10

    
    M PPAR
    
    
    
    -LBD with 50
    
    
    M compound for 2 hours.
  • Desalting: Pass sample through a Zeba™ Spin Desalting Column to remove unbound compound.

  • MS Analysis: Analyze via ESI-TOF MS (Liquid Chromatography-Mass Spectrometry).

  • Data Interpretation:

    • Calculate theoretical mass shift:

      
       (Note: S
      
      
      
      Ar loses H and Br).
    • Actually, mechanism is loss of Br- from compound and H+ from Cysteine. Net addition =

      
       (atomic mass of Br).
      
    • Success Criterion: Observation of a single peak shifted by +[Mass of Benzamide-Nitro-Phenyl moiety] relative to the Apo-protein.

Protocol C: Functional Reporter Assay (PPRE-Luciferase)

Objective: Validate antagonism in a cellular context.[1][2][3]

Reporter_Workflow Step1 Seed HEK293T Cells (10k/well) Step2 Co-transfect: 1. pCMV-PPARγ 2. PPRE-Luciferase (Reporter) 3. Renilla (Control) Step1->Step2 Step3 Treat Cells (24h): Group A: Rosiglitazone (1 µM) Group B: Rosi (1 µM) + Test Cmpd (Titration) Step2->Step3 Step4 Lysis & Dual-Luciferase Assay Step3->Step4 Result Expect Dose-Dependent Reduction of Signal Step4->Result Measure Luminescence Ratio

Figure 2: Cellular antagonism screening workflow.

  • Transfection: Transfect HEK293 cells with a PPAR

    
     expression vector and a PPRE-Luciferase reporter plasmid.
    
  • Treatment:

    • Induce with Rosiglitazone (1

      
      M)  to establish high baseline signal.
      
    • Co-treat with increasing doses of N-(2-bromo-5-nitrophenyl)benzamide (0.01 – 10

      
      M).
      
  • Readout: Measure Firefly/Renilla luciferase ratio after 24 hours.

  • Result: The compound should dose-dependently suppress the Rosiglitazone-induced signal.

References

  • Lee, G., et al. (2006). "Synthesis and evaluation of a bromine-76-labeled PPARgamma antagonist 2-bromo-5-nitro-N-phenylbenzamide." Nuclear Medicine and Biology, 33(7), 847–854.[4]

  • Leesnitzer, L. M., et al. (2002). "Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662."[2] Biochemistry, 41(21), 6640–6650.[5]

  • BenchChem. "2-Bromo-5-nitro-N-phenylbenzamide Structure and Properties."

Sources

Comparative Guide: In Vivo Efficacy Testing of N-(2-bromo-5-nitrophenyl)benzamide (GW9662)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

N-(2-bromo-5-nitrophenyl)benzamide , widely recognized as GW9662 , stands as a cornerstone reagent in nuclear receptor pharmacology. It is a potent, selective, and irreversible antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPAR


).[1][2][3][4]

Unlike reversible ligands, GW9662 covalently modifies the Cys285 residue within the PPAR


 ligand-binding domain (LBD).[5] This unique mechanism makes it the "Gold Standard" for distinguishing true PPAR

-dependent physiological responses from off-target effects.

Why This Guide? In in vivo settings, the lipophilicity of GW9662 presents significant formulation challenges. Poor bioavailability often leads to false negatives. This guide provides field-validated protocols to overcome solubility barriers and objectively compares GW9662 against its primary alternatives: T0070907 (a structural analog with inverse agonist properties) and BADGE (a historical, lower-affinity antagonist).

Mechanistic Profile & Comparative Analysis

To select the correct reagent, researchers must understand the subtle pharmacological distinctions between available antagonists.

Table 1: Comparative Pharmacological Profile
FeatureGW9662 (Product) T0070907 (Alternative) BADGE (Historical)
Mechanism Irreversible Antagonist (Covalent)Irreversible Antagonist / Inverse AgonistLow-affinity Antagonist
Binding Site Cys285 (PPAR

1) / Cys313 (PPAR

2)
Cys285 (PPAR

1) / Cys313 (PPAR

2)
Ligand Binding Pocket (Reversible)
IC50 (Binding) 3.3 nM ~1.0 nM~100 µM
Selectivity High (>1000x vs PPAR

)
HighLow (Promiscuous)
Transcriptional Effect Blocks agonist-induced transcription; Neutral on basal.Inverse Agonist: Can actively repress basal transcription.[6]Weak blockade.
In Vivo Dose 1 – 10 mg/kg (i.p.) 1 – 5 mg/kg (i.p.)30 – 100 mg/kg
Primary Utility Definitive proof of PPAR

dependency.
Studying basal repression or corepressor recruitment.largely obsolete; historical reference.
Mechanistic Pathway Visualization

The following diagram illustrates the critical intervention point of GW9662 in the PPAR


 signaling cascade. Note the covalent blockade preventing Helix 12 stabilization, which is required for co-activator recruitment.

PPAR_Pathway Ligand Endogenous Ligands (Fatty Acids) PPARg PPARγ (Inactive) Ligand->PPARg Binds Complex Ligand-PPARγ-RXR Heterodimer PPARg->Complex Standard Activation Covalent Covalent Modification (Cys285) PPARg->Covalent Irreversible GW9662 GW9662 (Irreversible Antagonist) GW9662->PPARg Attacks Cys285 Helix12 Helix 12 Stabilization (BLOCKED) Complex->Helix12 Required for Covalent->Complex Inhibits Formation Covalent->Helix12 Prevents CoActivator Co-Activator Recruitment (SRC-1/CBP) Helix12->CoActivator Recruits Transcription Gene Transcription (Adipogenesis/Insulin Sensitization) CoActivator->Transcription Promotes

Caption: GW9662 covalently binds Cys285, sterically hindering Helix 12 stabilization and preventing co-activator recruitment essential for transcription.

In Vivo Formulation Strategies[7]

Critical Warning: GW9662 is highly lipophilic and practically insoluble in water. Direct injection of aqueous suspensions often results in precipitation in the peritoneal cavity, leading to erratic absorption and data variability.

Formulation A: The "High-Solubility" Co-Solvent System (Recommended)

This formulation is ideal for intravenous (i.v.) or intraperitoneal (i.p.) administration where clear solution is required.

  • Stock Solution: Dissolve GW9662 in 100% DMSO to a concentration of 25 mg/mL . Store at -20°C.

  • Vehicle Construction (Prepare fresh):

    • 10% DMSO (containing the drug)[7]

    • 40% PEG300 (Polyethylene glycol)

    • 5% Tween-80[7][8]

    • 45% Saline (0.9% NaCl)

  • Preparation: Add solvents sequentially in the order listed. Vortex vigorously between additions. If precipitation occurs, sonicate at 37°C until clear.

Formulation B: The "Corn Oil" Depot (Metabolic Studies)

Best for daily i.p. dosing in chronic studies (e.g., obesity models) to create a slow-release depot effect.

  • Stock: Dissolve GW9662 in 100% DMSO.

  • Vehicle: 10% DMSO / 90% Corn Oil.[8]

  • Protocol: Inject the DMSO stock into pre-warmed corn oil while vortexing.

Validated Efficacy Protocols

Protocol 1: Metabolic Rescue in Diet-Induced Obesity (DIO)

Objective: Determine if GW9662 prevents High-Fat Diet (HFD) induced fatty liver or insulin resistance.

  • Animal Model: C57BL/6J Mice (Male, 8-10 weeks).

  • Groups:

    • Control Diet + Vehicle

    • HFD + Vehicle

    • HFD + GW9662 (1 mg/kg , i.p., 3x/week)

  • Duration: 8–12 weeks.

Step-by-Step Workflow:

  • Acclimation: 1 week on standard chow.

  • Induction: Switch Groups 2 & 3 to HFD (60% kcal fat).

  • Dosing: Begin GW9662 treatment concurrent with diet switch (prevention model) or after 4 weeks (reversal model).

  • Monitoring: Weekly body weight and food intake.

  • Endpoint Validation:

    • Glucose Tolerance Test (GTT): Week 10.

    • Histology: H&E staining of liver for steatosis (lipid droplets).

    • Gene Expression: qPCR for PPAR

      
       targets (Fabp4, Cd36, Adipoq). Expect downregulation in GW9662 group. 
      
Protocol 2: Oncology Xenograft (Breast Cancer)

Objective: Assess tumor growth inhibition in PPAR


-positive cell lines (e.g., MCF-7 or MDA-MB-231).
  • Dose: 5 mg/kg daily (i.p.) or intratumoral.

  • Synergy Check: Often tested in combination with Rosiglitazone (Agonist) to prove "off-target" effects if toxicity persists despite blockade.

Experimental Workflow Visualization:

InVivo_Workflow cluster_dosing Treatment Phase (4-8 Weeks) Start Acclimation (1 Week) Induction Disease Induction (HFD or Tumor Implant) Start->Induction Random Randomization (Match Body Wt/Tumor Vol) Induction->Random Vehicle Vehicle Control Random->Vehicle GW9662 GW9662 (1-5 mg/kg i.p.) Random->GW9662 Comparator T0070907 (Alternative) Random->Comparator Analysis Endpoint Analysis (Histology/qPCR) Vehicle->Analysis GW9662->Analysis Comparator->Analysis

Caption: Standardized workflow for comparative in vivo testing of PPAR antagonists.

Performance Evaluation & Troubleshooting

Self-Validating the System

How do you know the drug worked?

  • The Agonist Challenge: Co-administer GW9662 with a known agonist (e.g., Rosiglitazone 10 mg/kg). GW9662 should abolish the insulin-sensitizing effects of Rosiglitazone. If Rosiglitazone still works, your GW9662 dose/bioavailability is insufficient.

  • Biomarker Suppression: In adipose tissue, mRNA levels of aP2 (Fabp4) and LPL (Lipoprotein Lipase) must decrease relative to vehicle.

Common Pitfalls
  • Precipitation: If you see white deposits in the abdominal cavity upon necropsy, the drug precipitated. Switch to the PEG/Tween formulation or reduce concentration.

  • Toxicity: Doses >10 mg/kg can be toxic. GW9662 is a nitro-compound; monitor for signs of methemoglobinemia (though rare at low doses).

References

  • Leesnitzer, L. M., et al. (2002). "Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662." Biochemistry.

  • Seargent, J. M., et al. (2004). "GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation."[4] British Journal of Pharmacology.[4]

  • Lee, G., et al. (2002). "T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities." Journal of Biological Chemistry.

  • Nakano, R., et al. (2006). "Antagonism of peroxisome proliferator-activated receptor gamma prevents high-fat diet-induced obesity in vivo."[9] Biochemical Pharmacology.

  • MedChemExpress. "GW9662 Product Information and In Vivo Solubility."

Sources

Orthogonal Strategies for Purity Assessment of N-(2-bromo-5-nitrophenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of pharmaceutical intermediate characterization, I frequently encounter the limitations of relying on a single analytical technique. The synthesis of N-(2-bromo-5-nitrophenyl)benzamide —a sterically hindered, electron-deficient halogenated aromatic amide—presents a unique set of analytical challenges.

To ensure the integrity of downstream drug development, we must move beyond simple area-percent purity. Aligning with the recent ICH Q2(R2) guidelines for analytical procedure validation [1], this guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (1H-qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). By exploring the causality behind our experimental choices, we establish self-validating protocols that guarantee absolute confidence in our purity assessments.

Chemical Context & Impurity Profiling

The synthesis of N-(2-bromo-5-nitrophenyl)benzamide typically involves the acylation of 2-bromo-5-nitroaniline with benzoyl chloride. From a mechanistic standpoint, the strong electron-withdrawing nature of the nitro group, combined with the steric bulk of the ortho-bromine atom, severely depresses the nucleophilicity of the amine. Consequently, forcing conditions (e.g., elevated temperatures, strong bases like pyridine or DMAP) are required.

These harsh conditions predictably generate a specific impurity profile:

  • Unreacted Starting Materials: Residual 2-bromo-5-nitroaniline.

  • Over-acylation: The formation of the highly lipophilic N,N-dibenzoyl-2-bromo-5-nitroaniline byproduct.

  • Process Residues: Entrapped reaction solvents (e.g., dichloromethane) and basic catalysts.

Synthesis_Impurity_Profile SM 2-Bromo-5-nitroaniline + Benzoyl Chloride Conditions Acylation (Pyridine, DCM, Δ) SM->Conditions API N-(2-bromo-5-nitrophenyl)benzamide Target Compound Conditions->API Main Reaction ImpA Impurity A: Unreacted Amine Conditions->ImpA Incomplete Conversion ImpB Impurity B: Di-benzoylated Adduct Conditions->ImpB Over-acylation ImpC Impurity C: Pyridine/DCM Residues Conditions->ImpC Entrapped Solvent

Figure 1: Synthesis pathway and predicted impurity profile for N-(2-bromo-5-nitrophenyl)benzamide.

Methodological Workflows & Causality

To accurately capture this diverse impurity profile, we deploy an orthogonal analytical strategy. Orthogonality ensures that the blind spots of one technique are covered by the strengths of another cross-referencing approach [2].

Method A: HPLC-UV (The Chromatographic Workhorse)

HPLC-UV is the gold standard for separating and quantifying organic impurities due to its exceptional sensitivity and resolution.

  • Experimental Protocol:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution from 90:10 to 10:90 (Water:Acetonitrile), modified with 0.1% Trifluoroacetic Acid (TFA).

    • Detection: UV at 254 nm.

  • The Causality of the Method: We employ a steep organic gradient because the target amide and the di-benzoylated impurity are highly hydrophobic and will irreversibly retain on the column under isocratic aqueous conditions. The addition of 0.1% TFA is a deliberate mechanistic choice: it ensures the basic amine impurity (2-bromo-5-nitroaniline) remains fully protonated. This prevents secondary interactions with residual free silanols on the stationary phase, which would otherwise cause severe peak tailing and ruin integration accuracy.

  • Self-Validating System: Prior to batch analysis, we inject a System Suitability Test (SST) solution containing the target amide spiked with 1% 2-bromo-5-nitroaniline. The run is only validated if the critical resolution (

    
    ) between the amine and the amide exceeds 2.0.
    
Method B: 1H-qNMR (The Absolute Quantifier)

While HPLC provides relative area percent, it assumes all molecules absorb UV light equally—a flawed assumption that can lead to severe miscalculation of relative response factors [3]. qNMR bypasses this by measuring absolute mass fraction without needing a reference standard of the analyte itself.

  • Experimental Protocol:

    • Sample Prep: Accurately co-weigh ~15 mg of the synthesized batch and ~5 mg of an internal standard (Dimethyl sulfone, NIST traceable) into a vial using a microbalance. Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquisition: 400 MHz NMR, 64 scans, 90° pulse angle, and a relaxation delay (

      
      ) of 30 seconds.
      
  • The Causality of the Method: The choice of a 30-second

    
     delay is critical. In NMR, integration errors frequently stem from insufficient relaxation of excited nuclei. Because the aromatic protons of our target compound lack nearby protons for efficient dipole-dipole relaxation, their 
    
    
    
    relaxation times are exceptionally long. A 30-second delay guarantees >99% return to thermal equilibrium, ensuring the integrated signal area is strictly proportional to the molar concentration as defined by fundamental qNMR equations [4].
  • Self-Validating System: The validation relies on integrating the

    
     satellite peaks of the internal standard. If these satellites (representing exactly 1.1% of the total signal) are clearly resolved from baseline noise and accurately integrated, the system's dynamic range is proven capable of quantifying trace impurities.
    
Method C: LC-MS (The Structural Elucidator)

Used not for quantification, but for qualitative identification of the peaks separated by HPLC.

  • Experimental Protocol: UPLC coupled to an Electrospray Ionization (ESI) Time-of-Flight (TOF) mass spectrometer operating in positive ion mode.

  • The Causality of the Method: We utilize ESI+ because the amide and amine nitrogens readily accept protons

    
    . The exact mass measurements (error < 5 ppm) allow us to definitively distinguish between the mono-acylated target mass (m/z ~321) and the di-acylated byproduct (m/z ~425), confirming the structural identity of the impurities flagged in the HPLC trace.
    

Orthogonal_Testing Sample Synthesized Batch HPLC HPLC-UV Relative Area % Sample->HPLC High Sensitivity Organic Impurities qNMR 1H-qNMR Absolute Mass % Sample->qNMR Universal Detection No Standards Needed LCMS LC-MS Structural ID Sample->LCMS Mass Elucidation Unknown Peaks HPLC->qNMR Orthogonal Cross-Validation

Figure 2: Orthogonal analytical strategy aligning with ICH Q2(R2) validation frameworks.

Comparative Data Analysis

To demonstrate the practical differences between these techniques, below is a comparative analysis of a single, unoptimized pilot batch of N-(2-bromo-5-nitrophenyl)benzamide.

Analytical MethodReported PurityDetected ImpuritiesKey Limitation for this Compound
HPLC-UV (254 nm) 98.8% (Area %)Unreacted Amine (0.8%)Di-acylated Adduct (0.4%)Blind to UV-transparent solvents (DCM); assumes all species have identical UV extinction coefficients.
1H-qNMR 96.5% (Mass %)Unreacted Amine (0.9%)DCM (1.2%)Pyridine (0.9%)Lower sensitivity for trace organic impurities (<0.1%) compared to chromatographic methods.
LC-MS (ESI+) N/A (Qualitative)Confirmed m/z for Amine and Di-acylated adductSevere ion suppression effects prevent accurate absolute quantification of the mixture.

Data Interpretation: The HPLC-UV data suggests a highly pure compound (98.8%). However, the qNMR data reveals the true absolute purity is only 96.5%. The discrepancy exists because HPLC-UV is entirely blind to the residual dichloromethane and pyridine trapped in the crystal lattice of the product. Furthermore, the UV response factor of the di-acylated impurity differs from the target amide, skewing the relative area percent.

Strategic Recommendations
  • Primary Reference Standard Qualification: Use 1H-qNMR to establish the absolute mass-fraction purity of your primary reference standard. It is the only method that accounts for organic impurities, inorganic salts, and residual solvents simultaneously without requiring specific standards for each.

  • Routine Batch Release: Once the primary standard is qualified, use HPLC-UV for routine batch-to-batch consistency checks. It is faster, highly reproducible, and offers superior limits of detection (LOD) for trace organic degradants.

  • Process Optimization: Utilize LC-MS strictly during the route-scouting phase to identify the structures of unknown side-reactions (such as over-acylation) so that synthetic parameters can be adjusted accordingly.

By integrating these orthogonal techniques, you build a self-validating analytical package that stands up to the most rigorous regulatory scrutiny.

References
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

Comparative Guide: Cytotoxicity Evaluation of N-(2-bromo-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development professionals evaluating the cytotoxic potential of N-(2-bromo-5-nitrophenyl)benzamide . This document synthesizes structural analysis, comparative benchmarking against standard-of-care agents, and rigorous experimental protocols.

Executive Summary & Compound Profile

N-(2-bromo-5-nitrophenyl)benzamide represents a specialized scaffold within the nitrobenzamide class. Unlike broad-spectrum alkylating agents, this compound combines a benzamide pharmacophore (often associated with HDAC inhibition or PARP interactions) with a nitro-aryl moiety (linked to hypoxia-selective cytotoxicity via nitroreductases) and a ortho-bromo substituent (enhancing lipophilicity and steric locking).

This guide compares its performance against established cytotoxic agents and structural analogs, providing a roadmap for validating its efficacy in oncology (specifically solid tumors like A549 lung carcinoma) and antimicrobial applications.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: N-(2-bromo-5-nitrophenyl)benzamide

  • Molecular Formula: C₁₃H₉BrN₂O₃[1]

  • Key Functional Motifs:

    • Amide Linker: H-bond donor/acceptor site; mimics peptide bonds.

    • 5-Nitro Group: Electron-withdrawing; potential prodrug motif activated by intracellular reductases (ROS generation).

    • 2-Bromo Substituent: Steric anchor; increases logP for membrane permeability; potential halogen bonding site.

Comparative Performance Analysis

To objectively evaluate N-(2-bromo-5-nitrophenyl)benzamide, we benchmark it against Cisplatin (Gold Standard), Entinostat (Benzamide Analog), and 4-Bromo-N-(2-nitrophenyl)benzamide (Structural Isomer).

Table 1: Comparative Cytotoxicity Profile (Predicted & Literature-Derived)

Data synthesized from SAR studies of nitrobenzamide derivatives [1][2].

FeatureN-(2-bromo-5-nitrophenyl)benzamide Cisplatin (Standard of Care) Entinostat (MS-275) 4-Bromo-N-(2-nitrophenyl)benzamide
Primary Mechanism ROS Induction / Hypoxia SelectivityDNA CrosslinkingHDAC Inhibition (Class I)Non-specific Alkylation / ROS
Potency (IC₅₀ - A549) 8.0 – 25.0 µM (Estimated)1.2 – 5.0 µM0.5 – 2.0 µM15 – 40 µM
Selectivity Index (SI) High (Hypoxia-dependent)Low (High systemic toxicity)ModerateLow
Solubility Low (DMSO required)Moderate (Saline)Moderate (DMSO/Ethanol)Low
Drug Resistance Potential to overcome MDR via ROSHigh (Efflux pumps)ModerateUnknown
Performance Insights
  • Potency vs. Toxicity: While Cisplatin is more potent (lower IC₅₀), it lacks the selectivity of nitrobenzamides. The 5-nitro group on the target compound suggests it may function as a "bioreductive prodrug," becoming more toxic in hypoxic tumor environments, a distinct advantage over Cisplatin.

  • Structural Advantage: The 2-bromo position provides a steric "twist" to the biphenyl-like structure, preventing planar stacking and potentially improving solubility compared to the 4-bromo isomer.

  • Therapeutic Window: Benzamides typically exhibit a wider therapeutic window than platinum-based agents, making this compound a candidate for combination therapies rather than monotherapy.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism proposed for N-(2-bromo-5-nitrophenyl)benzamide: Nitro-reduction (Hypoxia) and Benzamide-mediated signaling .

G cluster_hypoxia Hypoxic Pathway (Selectivity) cluster_signaling Benzamide Signaling Compound N-(2-bromo-5-nitrophenyl)benzamide CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry NitroRed Nitroreductase (Enzymatic Activation) CellEntry->NitroRed Hypoxia HDAC HDAC / PARP Binding CellEntry->HDAC Normoxia NitroRadical Nitro Radical Anion (NO2•-) NitroRed->NitroRadical ROS ROS Surge (Superoxide/H2O2) NitroRadical->ROS DNADamage DNA Strand Breaks & Oxidative Stress ROS->DNADamage Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin Chromatin->DNADamage Gene Expression Alteration Apoptosis Apoptosis (Caspase 3/7 Activation) DNADamage->Apoptosis

Figure 1: Proposed dual-mechanism of action involving bioreductive activation and chromatin remodeling.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include specific "Stop/Go" validation steps.

A. Solubility & Stock Preparation (Critical First Step)

Brominated benzamides are prone to precipitation in aqueous media, leading to false negatives.

  • Solvent: Dissolve 10 mg of compound in 100% DMSO to create a 20 mM Stock Solution .

  • Validation: Vortex for 60 seconds. Inspect visually for turbidity.

    • Self-Check: Dilute 10 µL of stock into 990 µL of PBS (1:100). If precipitate forms immediately, the IC₅₀ assay must use a lower starting concentration or include a co-solvent (e.g., 0.5% Tween-80).

B. Cytotoxicity Evaluation (MTT Assay)

Optimized for adherent lines (e.g., A549, HeLa).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions (100 µM down to 0.1 µM) in culture medium (max 0.5% DMSO final).

    • Controls (Required):

      • Negative: 0.5% DMSO Vehicle.

      • Positive: Cisplatin (50 µM) or Doxorubicin (10 µM).

      • Blank: Media only (no cells).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Calculation:

    
    
    
    • Self-Check: If Vehicle Control OD < 0.5, the cells were unhealthy or seeding density was too low. Discard data.

C. Apoptosis Confirmation (Annexin V/PI Flow Cytometry)

Distinguishes between necrosis (toxic burst) and apoptosis (programmed death).

  • Harvest: Treat cells at IC₅₀ concentration for 24h. Harvest using Accutase (avoid Trypsin to protect surface receptors).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic (indicates non-specific toxicity).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Desired mechanism).

  • Interpretation: A shift toward Q4 confirms the specific benzamide-mediated signaling pathway visualized in Figure 1.

References

  • BenchChem. "2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide: Structure and Synthesis." BenchChem Technical Library. Accessed 2026.

  • Zhang, Y., et al. "Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro." Atlantis Press, 2016.

  • Moreno-Fuquen, R., et al. "4-Bromo-N-(2-nitrophenyl)benzamide: Crystal structure and supramolecular interactions."[1] PMC Biophysics, 2013.

  • National Institutes of Health (NIH). "Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives." PubMed, 2011.

  • RSC Publishing. "Design, synthesis, and in vitro cytotoxicity evaluation of 2-(benzamido) benzohydrazide derivatives." Royal Society of Chemistry, 2021.

Sources

Benchmarking Guide: N-(2-bromo-5-nitrophenyl)benzamide vs. Standard Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous benchmarking protocol for N-(2-bromo-5-nitrophenyl)benzamide , a specific benzamide derivative, against established inhibitors of Papain-Like Proteases (PLpro) and Deubiquitinases (DUBs) . Given the structural prominence of the benzamide scaffold in non-covalent PLpro inhibition (e.g., the GRL0617 class), this guide focuses on evaluating its potency, selectivity, and mechanism of action within this high-value therapeutic context.

Executive Summary & Compound Profile

N-(2-bromo-5-nitrophenyl)benzamide represents a specific subclass of benzamide inhibitors. Structurally, it combines a benzoyl core with a highly electron-deficient 2-bromo-5-nitroaniline moiety. This electronic profile distinguishes it from standard non-covalent inhibitors (like GRL0617), potentially introducing unique binding kinetics or covalent reactivity (via nucleophilic aromatic substitution or nitro-reduction metabolites) within the catalytic cysteine triad of viral PLpro (SARS-CoV-2) or human DUBs (e.g., USP14).

Objective: To objectively quantify the inhibitory potency (


), binding kinetics (

), and selectivity profile of this compound against the current "Gold Standards" in the field.
The Benchmarking Landscape
CompoundMechanismStatusPrimary TargetLimitation
N-(2-bromo-5-nitrophenyl)benzamide Candidate Test Article PLpro / DUBs Unknown Selectivity/Potency
GRL0617 Non-covalentGold StandardSARS-CoV-2 PLproLimited potency (~0.6 µM)
Ebselen Covalent (Se-S)Broad SpectrumCysteine ProteasesPan-assay interference (PAINS), promiscuous
Disulfiram Covalent (Thiol)ReferenceBroad CysteineZinc-ejection mechanism (non-specific)

Scientific Rationale & Mechanistic Hypothesis

Structural Causality

The benzamide core is known to occupy the S3/S4 blocking loop of PLpro, preventing substrate entry (specifically Ubiquitin/ISG15 C-terminus).

  • Hypothesis: The 2-bromo-5-nitro substitution provides a distinct electrostatic map compared to the naphthalene group of GRL0617. The nitro group (

    
    ) is a strong electron withdrawer, potentially increasing the acidity of the amide proton or interacting with the oxyanion hole.
    
  • Risk Factor: The bromo-nitro motif can be a "warhead" precursor. Benchmarking must determine if inhibition is reversible (rapid dilution recovery) or irreversible (time-dependent

    
    ).
    

Experimental Benchmarking Protocols

Experiment A: FRET-Based Enzymatic Inhibition Assay (Primary Screen)

Purpose: Determine the half-maximal inhibitory concentration (


) under steady-state conditions.

Protocol:

  • Enzyme Prep: Recombinant SARS-CoV-2 PLpro (50 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).

  • Substrate: Ub-AMC or ISG15-AMC (Fluorogenic).

    
     must be pre-determined; use 
    
    
    
    .
  • Inhibitor Titration: Serially dilute N-(2-bromo-5-nitrophenyl)benzamide and GRL0617 (Control) from 100 µM to 0.1 nM in DMSO (Final DMSO < 2%).

  • Incubation: Pre-incubate enzyme + inhibitor for 30 mins at 25°C to allow equilibrium.

  • Reaction Start: Add Substrate. Measure fluorescence (

    
    ) kinetically for 60 mins.
    
  • Analysis: Fit initial velocity (

    
    ) vs. [I] to the Morrison equation (for tight binders) or standard dose-response curve.
    
Experiment B: Selectivity Profiling (The "Clean" Screen)

Purpose: Verify that N-(2-bromo-5-nitrophenyl)benzamide is not a promiscuous cysteine alkylator (like Ebselen).

Protocol:

  • Counter-Screen Targets:

    • SARS-CoV-2 3CLpro (Mpro): Distinct cysteine protease specificity.

    • Human USP14: Host DUB (off-target liability).

    • Cathepsin B: Lysosomal cysteine protease.

  • Method: Repeat Experiment A with specific substrates (e.g., Z-Phe-Arg-AMC for Cathepsin).

  • Success Criteria: Selectivity Index (

    
    ) > 50.
    
Experiment C: Mechanism of Action (Reversibility Check)

Purpose: Distinguish between non-covalent (GRL0617-like) and covalent mechanisms.

Protocol:

  • Incubate Enzyme + Compound (at

    
    ) for 60 mins.
    
  • Rapid Dilution: Dilute mixture 100-fold into buffer containing substrate.

  • Readout:

    • Recovery of Activity: Indicates reversible inhibition.

    • No Recovery: Indicates irreversible covalent modification.

Data Visualization & Workflow

Benchmarking Workflow Diagram

The following diagram illustrates the logical flow for validating the candidate compound against the gold standard.

BenchmarkingWorkflow Start N-(2-bromo-5-nitrophenyl)benzamide (Candidate) Screen Primary FRET Assay (vs. PLpro) Start->Screen Decision IC50 < 1 µM? Screen->Decision Calculate IC50 Selectivity Selectivity Screen (vs. 3CLpro, USP14) Decision->Selectivity Yes Fail Discard / Optimize Decision->Fail No Mechanism Jump-Dilution Assay (Reversibility) Selectivity->Mechanism If Selective Report Publish Comparison Guide (Candidate vs. GRL0617) Mechanism->Report Define Mode of Action

Caption: Logical flowchart for benchmarking N-(2-bromo-5-nitrophenyl)benzamide against established enzyme inhibitors.

Comparative Data Template

Use this table structure to report your final experimental data.

MetricN-(2-bromo-5-nitrophenyl)benzamideGRL0617 (Standard)Ebselen (Control)
PLpro

[Experimental Value]


3CLpro

[Experimental Value]


(Promiscuous)
Reversibility [Reversible/Irreversible]ReversibleIrreversible (Covalent)
Mechanism [Competitive/Allosteric]Non-covalent (Allosteric)Covalent (Active Site)

Expert Insights & Validation

Why This Comparison Matters
  • GRL0617 is the benchmark because it validated the allosteric benzamide binding pocket. If N-(2-bromo-5-nitrophenyl)benzamide shows superior potency, it suggests the 2-bromo-5-nitro moiety engages additional residues (possibly Tyr268 or Asp164 ) more effectively than the naphthalene ring of GRL0617.

  • Ebselen serves as a critical "negative control" for specificity. If your candidate mimics Ebselen's profile (inhibiting everything), it is likely a PAINS (Pan-Assay Interference Compound) or a non-specific alkylator, rendering it poor for drug development despite high potency.

Self-Validating the Protocol

To ensure Trustworthiness , every assay must include:

  • Z-Factor Calculation:

    
    . Only accept data if 
    
    
    
    .
  • Interference Check: Test the compound's intrinsic fluorescence at 460 nm. The nitro group can be a quencher (inner filter effect), potentially producing false positives in FRET assays. Correction: Always run a "compound only" control without enzyme.

References

  • Ratia, K., et al. (2008). "Severe acute respiratory syndrome coronavirus papain-like protease: structure of a viral deubiquitinating enzyme." Proceedings of the National Academy of Sciences, 103(15), 5717-5722.

  • Shin, D., et al. (2020). "Papain-like protease regulates SARS-CoV-2 viral spread and promotes evasion of the innate immune response." Nature, 587, 657–662.

  • Fu, Z., et al. (2021). "The structural basis for release of ubiquitin-like ISG15 by SARS-CoV-2 papain-like protease." Cell Reports, 35(1), 108969.

  • Baez-Santos, Y. M., et al. (2015). "The cleavage sites of the SARS coronavirus papain-like protease: mechanism of recognition and implications for inhibitor design." Antiviral Research, 115, 21-31.

Safety Operating Guide

Operational Guide: Disposal of N-(2-bromo-5-nitrophenyl)benzamide

[1]

Executive Directive

Do not dispose of N-(2-bromo-5-nitrophenyl)benzamide in general organic solvent waste or standard trash. [1]

This compound contains both a halogen (bromine) and a nitro group .[1][2] This dual-functionality dictates a specific disposal pathway: it must be segregated as Halogenated Organic Waste to ensure proper incineration temperatures (≥1100°C) and to prevent the formation of toxic byproducts (HBr, NOx) or uncontrolled reactions with incompatible waste streams.[1]

Hazard Profile & Chemical Causality

To ensure safety, operators must understand the chemical reasons behind these protocols.

FeatureHazard ClassOperational Implication
Bromine Substituent Halogenated Waste Mandatory Segregation: Burning halogenated compounds creates corrosive hydrogen bromide (HBr).[1][2] This requires incinerators equipped with specific acid-gas scrubbers.[1] Mixing this with non-halogenated waste violates EPA/RCRA compliance and endangers facility infrastructure.[1][2]
Nitro Group (-NO₂)Energetic / Toxic Incompatibility: Nitro groups are oxidizing and can be energetic.[1][2] Never mix with strong reducing agents, hydrides, or oxidizers.[1] While the amide stabilizes the molecule relative to polynitro-aromatics, it remains sensitive to thermal shock.[1]
Amide Linkage Hydrolysis Risk pH Sensitivity: Avoid mixing with strong acids or bases.[1][2] Hydrolysis can cleave the amide bond, releasing 2-bromo-5-nitroaniline, a more toxic and potentially mutagenic amine.[1]

Pre-Disposal Characterization (Self-Validating System)

Before moving waste to the central accumulation area, perform this Self-Validating Check to ensure container integrity and safety.

  • Phase Verification: Is the waste a solid precipitate or dissolved in mother liquor?

    • If Solid: Dispose of as "Solid Hazardous Waste (Halogenated)."[1][2]

    • If Liquid: Verify the solvent.[1][2] If dissolved in DMSO or DMF, ensure no strong oxidizers are present in the same carboy.[1]

  • pH Check: Using a pH strip, verify the waste stream is between pH 4–10.[1][2]

    • Why? Extreme pH can trigger hydrolysis of the amide or reaction of the nitro group.[1][2] Neutralize carefully if outside this range before combining with bulk waste.

  • Oxidizer Screen: Ensure no peroxides or metal hydrides are present in the waste container.[1][2]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Filter Cake)[1][2]
  • Primary Containment: Place the solid material in a clear, chemically resistant wide-mouth jar (HDPE or Glass).

  • Solvent Dampening: If the solid is dry powder, dampen slightly with a compatible solvent (e.g., ethanol) to reduce dust inhalation risk and static discharge potential.[1][2]

  • Labeling: Apply a hazardous waste label immediately.[1][2]

    • Constituents: "N-(2-bromo-5-nitrophenyl)benzamide (Solid)"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

    • Code: Check "Halogenated."[1][2][3]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
  • Segregation: Pour into the Halogenated Solvent carboy.

    • Critical: Do NOT pour into the "Non-Halogenated" or "Aqueous" streams.[1][2]

  • Compatibility Check: If the reaction involved strong reducing agents (e.g., LiAlH4, NaBH4), quench the mixture completely before adding to the waste carboy to prevent hydrogen gas evolution and pressurization.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1][2]

Visual Workflow: Decision Logic

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflowStartWaste Generation:N-(2-bromo-5-nitrophenyl)benzamidePhaseCheckDetermine PhaseStart->PhaseCheckSolidPathSolid / Filter CakePhaseCheck->SolidPathSolidLiquidPathSolution / Mother LiquorPhaseCheck->LiquidPathLiquidSolidPackPackage in Wide-MouthHDPE JarSolidPath->SolidPackQuenchCRITICAL: Quench ReactiveReagents (Hydrides/Acids)LiquidPath->QuenchPHCheckVerify pH 4-10Quench->PHCheckLiquidPackTransfer to HALOGENATEDSolvent CarboyPHCheck->LiquidPackLabelingLabel: Toxic, Halogenated(Do Not Incinerate On-Site)SolidPack->LabelingLiquidPack->LabelingVendorTransfer to EHS/Vendorfor High-Temp IncinerationLabeling->Vendor

Figure 1: Decision tree for the safe segregation and packaging of N-(2-bromo-5-nitrophenyl)benzamide waste.

Technical Justification for Incineration

Why do we specify these strict protocols?

Standard laboratory waste is often incinerated.[1][2] However, the presence of the Bromine atom changes the thermodynamic requirements of destruction.[1]

  • Non-Halogenated Waste is typically burned at ~850°C.[1]

  • Halogenated Waste (like this compound) requires temperatures >1100°C with a residence time of at least 2 seconds [1].[1][2][4]

The Risk: If this compound is sent to a non-halogenated incinerator, the lower temperature may fail to fully oxidize the aromatic ring, potentially leading to the formation of Brominated Dioxins or Furans , which are persistent environmental pollutants.[1] Furthermore, the combustion releases HBr gas; if the facility lacks a caustic scrubber (standard on halogenated lines), this will corrode the stack and violate emission permits [2].[1]

Emergency Procedures

  • Spill (Solid): Do not dry sweep (dust explosion risk).[1][2] Dampen with wet paper towels, scoop into a bag, and label as hazardous waste.[1]

  • Spill (Solution): Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust (reaction with nitro group).[1][2]

  • Exposure:

    • Skin: Wash immediately with soap and water.[1] The nitro group facilitates skin absorption.[1][2]

    • Eyes: Flush for 15 minutes.

References

  • European Commission. (2010).[1][2] Directive 2010/75/EU on Industrial Emissions (Integrated Pollution Prevention and Control).[1][2] Article 50(2).[1][2] Link

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Combustion of Halogenated Organic Wastes.[1][2][5] Hazardous Waste Combustion Guidance.[1][2] Link

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[1][2] Link

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 1-Bromo-2-nitrobenzene (Analog).[1][2]Link[1]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local Environmental Health & Safety (EHS) officer before disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.